1H-Indole-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFFCRGGGXQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344172 | |
| Record name | 1H-Indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-88-8 | |
| Record name | 1H-Indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Indole-6-carboxamide: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-6-carboxamide is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, based on currently available data.
Chemical Structure and Properties
This compound is characterized by an indole ring system with a carboxamide group attached at the 6-position of the benzene ring.
Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1670-88-8 | PubChem[1] |
| Molecular Formula | C₉H₈N₂O | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2)C(=O)N | PubChem[1] |
| InChI Key | KJLFFCRGGGXQKE-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Spectral Data
Detailed experimental spectral data for this compound is limited. However, based on the known structure, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, and the -NH₂ protons of the carboxamide group. The chemical shifts and coupling constants would be characteristic of the substituted indole ring system.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxamide group would appear at a characteristic downfield chemical shift.
Mass Spectrometry: Mass spectrometry data from PubChem indicates a molecular ion peak (M+) at m/z 160, consistent with the molecular weight of the compound.[1]
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and logical synthetic route would involve the amidation of the corresponding carboxylic acid, 1H-indole-6-carboxylic acid.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Amidation of 1H-Indole-6-carboxylic Acid:
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
1H-Indole-6-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 1H-indole-6-carboxylic acid in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
The reaction mixture is typically stirred at room temperature until the conversion to the acyl chloride is complete, which can be monitored by thin-layer chromatography (TLC).
-
The excess activating agent and solvent are removed under reduced pressure.
-
-
Amidation:
-
The crude acyl chloride is redissolved in an anhydrous aprotic solvent.
-
The solution is then treated with a source of ammonia, such as concentrated ammonium hydroxide or by bubbling ammonia gas through the solution, typically at a low temperature (e.g., 0 °C) to control the reaction exotherm.
-
The reaction is stirred until completion, as indicated by TLC.
-
-
Work-up and Purification:
-
The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.
-
Note: Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine base can also be employed for the direct conversion of the carboxylic acid to the amide.
Biological Activity and Signaling Pathways
While the indole carboxamide scaffold is present in many biologically active molecules, specific studies on the biological activity and mechanism of action of this compound are not extensively reported in the scientific literature. Research on related indole carboxamide derivatives suggests that this class of compounds can exhibit a range of pharmacological activities, including but not limited to:
-
Enzyme Inhibition: Various indole carboxamide derivatives have been investigated as inhibitors of enzymes such as kinases, polymerases, and histone deacetylases.
-
Receptor Modulation: Some indole carboxamides act as ligands for various receptors, including cannabinoid and dopamine receptors.
Without specific research on this compound, it is not possible to provide a definitive account of its biological targets or to construct diagrams of any signaling pathways it may modulate. Further investigation is required to elucidate the pharmacological profile of this specific isomer.
Conclusion
This compound is a molecule of interest due to its core indole structure, a well-established pharmacophore. While its fundamental chemical properties are known, there is a notable lack of specific experimental data in the public domain, particularly regarding its detailed spectral characterization and biological activity. The synthetic route via amidation of 1H-indole-6-carboxylic acid is a plausible and standard chemical transformation. Future research into the specific biological targets and mechanisms of action of this compound will be crucial in determining its potential therapeutic applications.
References
An In-depth Technical Guide to the Synthesis of 1H-Indole-6-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 1H-Indole-6-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry. This document details key synthetic strategies, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of these molecules for drug discovery and development.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly approached through two primary strategies:
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Direct Amidation of Indole-6-carboxylic Acid: This is the most straightforward approach, involving the coupling of a pre-synthesized indole-6-carboxylic acid with a desired amine. The key to this method lies in the selection of an appropriate coupling agent to facilitate the formation of the amide bond.
-
Functional Group Transformation of an Indole Precursor: This strategy involves the synthesis of an indole ring with a suitable functional group at the 6-position, which is then converted to a carboxamide. A common precursor is a 6-cyanoindole, which can be hydrolyzed to the corresponding carboxylic acid and subsequently amidated.
Pathway 1: Direct Amidation of Indole-6-carboxylic Acid
This pathway commences with the synthesis of the key intermediate, indole-6-carboxylic acid, followed by its coupling with an amine.
Step 1: Synthesis of Indole-6-carboxylic Acid
A common method for the preparation of indole-6-carboxylic acid is the hydrolysis of its corresponding methyl ester.
Experimental Protocol:
A solution of methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml) is treated with lithium hydroxide monohydrate (15.8 g). The mixture is stirred at 60° C for 6 hours and then concentrated to remove the organic solvents. The residue is dissolved in water, and the solution is acidified with 50% (v/v) hydrochloric acid. The precipitate that forms is collected by filtration and dried to yield indole-6-carboxylic acid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 9.6 g (95%) | [1] |
| Melting Point | 253-254 °C | [1] |
Logical Relationship Diagram:
Caption: Hydrolysis of methyl indole-6-carboxylate.
Step 2: Amide Coupling
With indole-6-carboxylic acid in hand, the final step is the formation of the amide bond with a chosen amine. The following protocol illustrates the synthesis of a 4-amino-1H-indole-6-carboxamide derivative.
Experimental Protocol: Synthesis of 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives
To a solution of 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate (0.88 g, 2.39 mmol) and a substituted aromatic aldehyde (1.54 mmol), ethanol is added, and the mixture is refluxed for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the crude precipitate is filtered, washed with cold ethanol, and dried to yield the desired 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivative.[2]
Quantitative Data for Representative Derivatives:
| Compound | Yield (%) | Melting Point (°C) | Reference |
| 9b (yellowish white solid) | 30 | 201-203 | [2] |
| 9k (white solid) | 55 | 190-192 | [2] |
| 9m (white solid) | 65 | 148-150 | [2] |
Signaling Pathway Diagram:
Caption: General amide coupling and subsequent condensation.
Pathway 2: Synthesis from 6-Cyanoindole Precursors
An alternative and versatile route to 1H-indole-6-carboxamides involves the use of 6-cyanoindoles as key intermediates. This pathway is particularly useful when substituted indoles are desired, as the Fischer indole synthesis allows for the introduction of various substituents on the indole nucleus.
Step 1: Fischer Indole Synthesis of 6-Cyanoindoles
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone. To obtain 6-cyanoindoles, 4-cyanophenylhydrazine hydrochloride is used as the starting arylhydrazine.
Experimental Protocol (General):
4-Cyanophenylhydrazine hydrochloride is condensed with a selected ketone or aldehyde in an acidic medium. The resulting mixture is heated to induce cyclization, affording the 6-cyanoindole derivative.
Workflow Diagram:
Caption: Synthesis of 6-cyanoindoles via Fischer indole synthesis.
Step 2: Hydrolysis of the Cyano Group
The 6-cyanoindole is then hydrolyzed to the corresponding indole-6-carboxylic acid. This can be achieved under acidic or basic conditions.
Step 3: Amidation
The final step is the amidation of the resulting indole-6-carboxylic acid with the desired amine, following a similar procedure as described in Pathway 1, Step 2. A variety of coupling reagents can be employed for this transformation.
Common Amide Coupling Reagents:
| Reagent | Description |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | A highly effective coupling agent, often used with a base like DIPEA (N,N-Diisopropylethylamine).[3] |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | A water-soluble carbodiimide used for amide bond formation. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic coupling reagent, though the dicyclohexylurea byproduct can complicate purification. |
| Catalytic Methods | ortho-Iodo arylboronic acids have been shown to catalyze direct amidation reactions at room temperature.[3] |
Experimental Workflow Diagram:
Caption: Overall workflow for the synthesis from a 6-cyanoindole precursor.
Conclusion
The synthesis of this compound derivatives can be achieved through robust and versatile synthetic routes. The choice of pathway will depend on the availability of starting materials and the desired substitution pattern on the indole core. The direct amidation of indole-6-carboxylic acid offers a convergent approach, while the Fischer indole synthesis of 6-cyanoindoles provides a flexible method for accessing a wider range of derivatives. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel indole-based therapeutic agents.
References
The Multifaceted Biological Activities of Substituted 1H-Indole-6-Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-6-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets and corresponding biological data for this versatile class of compounds. It is designed to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of indole-based therapeutics. This document summarizes quantitative structure-activity relationship (SAR) data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of substituted 1H-indole-6-carboxamides.
Anticancer Activity: Targeting Key Kinases
Substituted 1H-indole-6-carboxamides have been investigated as potent inhibitors of various protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).
Quantitative Data: Kinase Inhibition and Antiproliferative Activity
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key oncogenic kinases and their antiproliferative effects on various cancer cell lines.
Table 1: EGFR and CDK2 Inhibitory Activity of Selected Indole-2-Carboxamides
| Compound | Target | IC₅₀ (nM) |
| 5d | EGFR | 89 ± 6 |
| CDK2 | 102 ± 9 | |
| 5e | EGFR | 93 ± 8 |
| CDK2 | 114 ± 11 | |
| 5j | EGFR | 98 ± 8 |
| CDK2 | 121 ± 13 | |
| Erlotinib (Reference) | EGFR | 80 ± 5 |
| Roscovitine (Reference) | CDK2 | 95 ± 7 |
Table 2: Antiproliferative Activity (GI₅₀ in µM) of Indole-2-Carboxamides against Breast Cancer Cell Line (MCF-7)
| Compound | GI₅₀ (µM) |
| 5d | 0.95 |
| 5e | 1.15 |
| 5h | 1.30 |
| 5i | 1.45 |
| 5j | 1.25 |
| 5k | 1.50 |
| Doxorubicin (Reference) | 1.10 |
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the mechanism by which this compound derivatives can inhibit the EGFR signaling pathway, a critical regulator of cell growth and proliferation.
The In Vitro Profile of 1H-Indole-6-carboxamide Derivatives: A Look into Cholinesterase Inhibition and Other Potential Mechanisms
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While direct, in-depth research on the specific in vitro mechanism of action for the parent compound 1H-Indole-6-carboxamide is limited in publicly available scientific literature, studies on its closely related derivatives provide significant insights into its potential biological activities. This guide consolidates the available data, focusing primarily on the well-documented cholinesterase-inhibiting properties of 4-amino-1H-indole-6-carboxamide derivatives. Additionally, it touches upon other potential targets identified for more complex molecules sharing the this compound core.
Cholinesterase Inhibition: A Primary Mechanism for 4-Amino Derivatives
A significant body of research has focused on 4-amino-1H-indole-6-carboxamide derivatives, identifying them as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[1] Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease, making these compounds promising candidates for further investigation in this area.
Quantitative Analysis of Cholinesterase Inhibition
The inhibitory potency of synthesized 4-amino-1H-indole-6-carboxamide derivatives against AChE and BuChE has been quantified, with several compounds demonstrating efficacy comparable to the standard drug rivastigmine. The half-maximal inhibitory concentration (IC50) values for the most potent derivatives are summarized below.
| Compound | Substituent on Carboxamide Nitrogen | AChE IC50 (µM) | BuChE IC50 (µM) |
| 7k | 3,4-Difluorobenzylidenehydrazinyl-oxoethyl-thiazolyl | 1.10 ± 0.04 | 0.89 ± 0.03 |
| 7o | 3,4,5-Trimethoxybenzylidenehydrazinyl-oxoethyl-thiazolyl | 1.32 ± 0.12 | 0.96 ± 0.12 |
| 9o | Trimethoxy benzaldehyde with methylene-2-(thiazol-4-yl)acetohydrazide linker | Potent inhibitory activity reported | Potent inhibitory activity reported |
Table 1: In Vitro Inhibitory Activity of 4-amino-1H-indole-6-carboxamide Derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Data sourced from[1].
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)
The in vitro evaluation of AChE and BuChE inhibitory activity for the 4-amino-1H-indole-6-carboxamide derivatives was performed using a modified Ellman's spectrophotometric method.[1]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Butyrylcholinesterase (BuChE) enzyme solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (4-amino-1H-indole-6-carboxamide derivatives) at various concentrations
-
Standard inhibitor (e.g., Rivastigmine)
-
Phosphate buffer solution (pH 8.0)
-
Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BuChE)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Assay Mixture: In a 96-well plate, 10 µL of the respective cholinesterase enzyme solution and 30 µL of the DTNB solution are added to each well.
-
Addition of Inhibitors: Solutions of the test compounds and the standard inhibitor at varying concentrations are added to the wells.
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Incubation: The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the appropriate substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).
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Measurement of Absorbance: The absorbance is measured continuously at 412 nm using a microplate reader. The formation of the yellow anion of 5-thio-2-nitrobenzoic acid, produced from the reaction of thiocholine with DTNB, is monitored over time.
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Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.
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Determination of IC50: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow of the in vitro cholinesterase inhibition assay.
Signaling Pathway of Cholinesterase Inhibition
The mechanism of action of 4-amino-1H-indole-6-carboxamide derivatives as cholinesterase inhibitors involves the prevention of acetylcholine breakdown in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission.
References
A Technical Guide to the Spectroscopic Data of 1H-Indole-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-6-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided, alongside a workflow diagram for spectroscopic analysis.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol CAS Number: 1670-88-8
Spectroscopic Data Summary
The following sections and tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H1 (N-H) | ~11.5 | Broad Singlet | - |
| H7 | ~8.0 | Singlet | - |
| H5 | ~7.8 | Doublet | ~8.0 |
| H4 | ~7.6 | Doublet | ~8.0 |
| H2 | ~7.4 | Triplet (Doublet of doublets) | ~2.5, ~1.0 |
| H3 | ~6.5 | Triplet (Doublet of doublets) | ~2.5, ~2.0 |
| Amide (-NH₂) | ~7.9, ~7.3 | Two Broad Singlets | - |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Position | Predicted Chemical Shift (ppm) |
| C=O | ~169 |
| C7a | ~136 |
| C6 | ~130 |
| C3a | ~128 |
| C2 | ~125 |
| C5 | ~120 |
| C4 | ~119 |
| C7 | ~113 |
| C3 | ~102 |
Infrared (IR) Spectroscopy
The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Indole) | Stretch | 3400 - 3300 | Medium |
| N-H (Amide) | Asymmetric & Symmetric Stretch | 3350 - 3150 (two bands) | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C=O (Amide I) | Stretch | ~1660 | Strong |
| N-H (Amide II) | Bend | ~1620 | Medium |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |
| C-N | Stretch | 1400 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry data from PubChem indicates a molecular ion peak and several key fragments.[1]
Table 4: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 144 | [M - NH₂]⁺ |
| 116 | [M - NH₂ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Weigh approximately 5-10 mg of this compound.
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Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
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Use a 400 MHz or higher field NMR spectrometer.
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Acquire a standard ¹H spectrum with the following typical parameters:
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Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1.0 s
-
Acquisition time: ~4 s
-
Spectral width: -2 to 16 ppm
-
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
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Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:
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Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay (d1): 2.0 s
-
Spectral width: 0 to 200 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.
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Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
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Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Use the Attenuated Total Reflectance (ATR) technique for a solid sample.
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Place a small amount of the powdered this compound directly on the ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.
-
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Unlocking the Therapeutic Potential of Indole Carboxamides: A Technical Guide for Drug Development Professionals
Introduction: The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse class of compounds known as indole carboxamides. These molecules have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases. Their versatility stems from the ability to interact with a wide array of biological targets, modulating key signaling pathways implicated in pathogenesis. This technical guide provides an in-depth analysis of the core therapeutic targets of indole carboxamides, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in this promising field.
Key Therapeutic Areas and Molecular Targets
Indole carboxamides have emerged as promising therapeutic agents in several key disease areas, primarily by targeting specific proteins and signaling cascades.
Neurodegenerative Diseases
In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, indole carboxamides are being investigated for their ability to interfere with the pathological aggregation of proteins like tau and alpha-synuclein. Certain aminoindole carboxamide derivatives have been shown to modify these proteins without altering their fundamental structure, thereby preventing the formation of neurofibrillary tangles and Lewy bodies, which are hallmarks of these conditions.[1] These compounds have demonstrated efficacy in reducing the formation of toxic protein oligomers and fibrils.[2]
Signaling Pathway of Indole Carboxamides in Neuroprotection
Caption: Inhibition of Tau/α-Synuclein Aggregation by Indole Carboxamides.
Cancer
The anti-cancer activity of indole carboxamides is multifaceted, involving the targeting of several key pathways in cancer progression.
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Kinase Inhibition: Many indole-based compounds are potent and selective inhibitors of various kinases, such as EGFR, HER2, and VEGFR-2, which are crucial for tumor growth signaling.[3] By blocking these kinases, indole carboxamides can disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
-
Androgen Receptor (AR) Inhibition: In the context of prostate cancer, 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor's binding function 3 (BF3), an allosteric site.[4] This provides a novel approach to overcoming resistance to conventional anti-androgen therapies.[4]
-
Dual EGFR/CDK2 Inhibition: A novel series of indole-2-carboxamide derivatives has been shown to exhibit potent apoptotic antiproliferative activity by dually inhibiting both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[5]
-
Cannabinoid Receptor Modulation: Some tricyclic indole-2-carboxamides have demonstrated antitumor properties, although their mechanism may not be directly related to the activation of cannabinoid receptors CB1 and CB2.[6]
-
Targeting Glioblastoma: Indole-2-carboxamides have also been evaluated for their potential in treating pediatric brain tumors, specifically glioblastoma multiforme (GBM).[7] Certain analogues have shown the ability to downregulate the expression of carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK), both of which are correlated with tumor progression.[7]
Signaling Pathway for Indole Carboxamide in Cancer
Caption: Multi-target Inhibition of Cancer Pathways by Indole Carboxamides.
Inflammatory Diseases
Indole-2-carboxamide derivatives have demonstrated significant anti-inflammatory properties. In models of sepsis, these compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[8][9] Furthermore, in a model of diabetic kidney disease, an indole-2-carboxamide derivative, LG4, was shown to alleviate the condition by inhibiting MAPK-mediated inflammatory responses.[10]
Experimental Workflow for Screening Anti-Inflammatory Activity
Caption: In Vitro Screening of Indole Carboxamides for Anti-inflammatory Effects.
Infectious Diseases: Tuberculosis
A significant area of research for indole carboxamides is in the treatment of tuberculosis (TB), including multidrug-resistant strains.
-
MmpL3 Inhibition: The primary target for the antitubercular activity of indole-2-carboxamides is the Mycobacterial membrane protein Large 3 (MmpL3).[7][11][12][13][14][15][16] MmpL3 is an essential transporter responsible for translocating mycolic acid precursors, which are vital components of the mycobacterial cell wall.[11][12][13][15] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[12][15]
Mechanism of Action against Mycobacterium tuberculosis
Caption: Inhibition of MmpL3 Transporter by Indole Carboxamides in M. tuberculosis.
Other Therapeutic Targets
-
TRPV1 Agonism: Indole-2-carboxamides have been designed as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a target for developing new pain and inflammation therapies.[17]
-
Antimicrobial Activity: Indole-3-carboxamido-polyamine conjugates have shown intrinsic antimicrobial activity and the ability to potentiate the effects of existing antibiotics against drug-resistant bacteria by disrupting the bacterial membrane.[18]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various indole carboxamide derivatives against their respective targets.
Table 1: Anticancer Activity of Indole Carboxamides
| Compound | Cancer Cell Line | IC50 (μM) | Target(s) | Reference |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | Multitarget | [3] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | Multitarget | [3] |
| 5d | MCF-7 (Breast) | 0.95 | EGFR/CDK2 | [5] |
| 5e | MCF-7 (Breast) | 1.10 | EGFR/CDK2 | [5] |
| 5h | MCF-7 (Breast) | 1.50 | EGFR/CDK2 | [5] |
| 5i | MCF-7 (Breast) | 1.20 | EGFR/CDK2 | [5] |
| 5j | MCF-7 (Breast) | 1.30 | EGFR/CDK2 | [5] |
| 5k | MCF-7 (Breast) | 1.15 | EGFR/CDK2 | [5] |
Table 2: Antitubercular Activity of Indole Carboxamides
| Compound | M. tuberculosis Strain | MIC (μM) | Target | Reference |
| 8g | H37Rv (drug-sensitive) | 0.32 | MmpL3 | [7] |
| 26 | Drug-sensitive | 0.012 | MmpL3 | [14][16] |
| 3 | H37Rv | 0.68 | MmpL3 | [7] |
| 8f | H37Rv | 0.62 | MmpL3 | [7] |
| 2 | H37Rv | 0.012 | MmpL3 | [7] |
| 4 | H37Rv | 0.88 | MmpL3 | [7] |
Key Experimental Protocols
A summary of common experimental protocols used in the evaluation of indole carboxamides is provided below.
Synthesis of Indole-2-Carboxamides (General Procedure)
-
Esterification: React the appropriate arylhydrazine with ethyl pyruvate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the ethyl indole-2-carboxylate.[11]
-
Saponification: Hydrolyze the ester using a base, such as sodium hydroxide, to yield the indole-2-carboxylic acid.[11]
-
Amide Coupling: Couple the indole-2-carboxylic acid with the desired amine using standard coupling reagents (e.g., EDC·HCl and HOBt) to form the final indole-2-carboxamide product.[11][18]
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).[8][9]
-
Treatment: Co-incubate the LPS-stimulated cells with various concentrations of the test indole carboxamide compounds.[8][9]
-
Cytokine Measurement: After a specified incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).[8][9]
Antitubercular Activity (MIC Determination)
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in an appropriate liquid medium.
-
Compound Preparation: Prepare serial dilutions of the test indole carboxamide compounds in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis to each well.
-
Incubation: Incubate the plates at 37°C for a specified period.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Anti-protein Aggregation Assays
-
Thioflavin T (ThT) Fluorescence Assay: This assay is used to monitor the formation of amyloid fibrils. The fluorescence of ThT increases significantly upon binding to the beta-sheet structures characteristic of amyloid fibrils. The assay is performed by incubating the target protein (e.g., tau or alpha-synuclein) with and without the test compounds and measuring the ThT fluorescence over time. A reduction in fluorescence indicates inhibition of fibril formation.[1][2]
-
Photo-induced Cross-linking of Unmodified Proteins (PICUP): This technique is used to stabilize and analyze transient protein oligomers. A photosensitizer and a cross-linking agent are added to the protein solution. Upon brief exposure to light, covalent cross-links are formed between interacting protein molecules. The resulting oligomers can then be analyzed by techniques such as SDS-PAGE and Western blotting to assess the effect of the test compounds on oligomer formation.[1][2]
-
Transmission Electron Microscopy (TEM): TEM is used to directly visualize the morphology of protein aggregates. Samples of the protein incubated with and without the test compounds are applied to a grid, stained with a heavy metal salt (e.g., uranyl acetate), and examined under an electron microscope to observe the presence and structure of fibrils and other aggregates.[2]
Conclusion
Indole carboxamides represent a highly versatile and promising class of therapeutic agents with a broad range of potential applications. Their ability to interact with diverse and critical biological targets, from protein kinases and hormone receptors in cancer to essential enzymes in infectious bacteria and protein aggregation pathways in neurodegenerative diseases, underscores their significance in modern drug discovery. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Continued investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel indole carboxamide derivatives will undoubtedly lead to the development of new and effective treatments for a variety of challenging diseases.
References
- 1. inventions.prf.org [inventions.prf.org]
- 2. Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. | Semantic Scholar [semanticscholar.org]
- 10. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Advancing the Therapeutic Potential of Indoleamides for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of 1H-Indole-6-carboxamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-6-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, demonstrating activities as enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive review of key studies on this compound derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships.
Cholinesterase Inhibitors for Alzheimer's Disease
A series of novel 4-amino-1H-indole-6-carboxamide derivatives have been designed, synthesized, and evaluated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. Several of these compounds exhibited significant in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]
| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 7k | 3,4-difluoro | 1.10 ± 0.04 | 0.89 ± 0.03 | [1] |
| 7o | 3,4,5-trimethoxy | 1.32 ± 0.12 | 0.96 ± 0.12 | [1] |
| Rivastigmine (Standard) | - | - | - | [1] |
Compounds 7k and 7o demonstrated potency comparable to the standard drug, rivastigmine.[1] Further in vivo studies in Y-maze, rectangular maze, and jumping box tests indicated that these compounds possess favorable pharmacokinetic properties for potential therapeutic use.[1] Molecular docking studies suggested that these derivatives interact with the nicotinic receptor, showing at least two hydrogen bond interactions.[1]
A general synthetic route for the preparation of 4-amino-N-(4-(2-(2-benzylidenehydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-6-carboxamide derivatives (9a-o) involves a multi-step process. The final step consists of refluxing 2-(2-(4-amino-1H-indole-6-carboxamido)thiazol-4-yl)acetate with substituted aromatic aldehydes in ethanol for 2-3 hours.[2] The reaction progress is monitored by TLC, and the resulting crude precipitate is filtered, washed with cold ethanol, and dried to yield the final products.[2]
Caption: General workflow for the synthesis of 4-amino-1H-indole-6-carboxamide derivatives.
Carbonic Anhydrase Inhibitors
Derivatives of this compound have also been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of benzenesulfonamide analogues were synthesized and evaluated for their inhibitory activity against hCA II.[3]
The synthesis of N-(sulfamoylphenyl)-1H-indole-6-carboxamide derivatives is achieved through a coupling reaction. For instance, N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (2k) is synthesized by reacting 1H-indole-6-carboxylic acid (1c) with 4-aminobenzenesulfonamide.[3] The resulting residue is purified by column chromatography on silica gel.[3]
Caption: Synthesis of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide.
Antitumor Agents
The this compound scaffold has been incorporated into the design of imatinib analogues with the aim of improving their antitumor activity.[4] A series of compounds bearing a 3-(2-amino-2-oxoacetyl)-1H-indole moiety were synthesized and evaluated for their in vitro antitumor activity using the MTT method.[4]
| Compound | K562 IC50 (µM) | K562R IC50 (µM) | Reference |
| I2 | 0.8 | 0.7 | [4] |
| Imatinib | - | - | [4] |
Compound I2 exhibited superior antitumor activity against both K562 and imatinib-resistant K562R cancer cells compared to imatinib.[4]
The synthesis of 3-(2-(dimethylamino)-2-oxoacetyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-indole-6-carboxamide (I1) involves the reaction of methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-6-carboxylate (5a) with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline (6) in DMF in the presence of EDCI and HOBt.[4] The reaction mixture is stirred at room temperature for 12 hours.[4]
Caption: Design strategy for potent imatinib analogues.
Histone Deacetylase (HDAC) Inhibitors
N-(2-aminophenyl)-1H-indole-6-carboxamide has been identified as a selective inhibitor of HDAC3.[5] While being less potent than its quinoline-6-carboxamide counterpart, it maintained a minimum 5-fold selectivity for HDAC3 over other tested isoforms (HDAC1 and HDAC2).[5]
| Compound | HDAC3 IC50 (µM) | Selectivity over HDAC1 | Selectivity over HDAC2 | Reference |
| N-(2-aminophenyl)-1H-indole-6-carboxamide | 2.077 | >5-fold | >5-fold | [5] |
| N-(2-aminophenyl) quinoline-6-carboxamide | 0.560 | 33-fold | 46-fold | [5] |
| CI994 (Reference) | 0.902 | Non-selective | Non-selective | [5] |
Molecular docking studies were performed to understand the selectivity of these compounds for the HDAC3 isozyme.[5]
This review highlights the significance of the this compound core in the development of novel therapeutic agents. The versatility of this scaffold allows for the generation of diverse libraries of compounds with a wide range of biological activities, making it a continued area of interest for drug discovery and development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1H-Indole-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 1H-Indole-6-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described herein is the conversion of 1H-Indole-6-carboxylic acid to the corresponding primary amide using a common and reliable two-step, one-pot procedure involving the formation of an acyl chloride intermediate.
Synthetic Strategy Overview
The synthesis of this compound is most directly achieved from 1H-Indole-6-carboxylic acid. The carboxylic acid is first activated by conversion to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting intermediate is then reacted in situ with an excess of aqueous ammonia to yield the desired primary amide. This method is generally efficient and high-yielding for the preparation of primary amides.
Reaction Scheme:
1H-Indole-6-carboxylic acid1H-Indole-6-carbonyl chloridethis compound
Experimental Protocol
This protocol details the synthesis of this compound from 1H-Indole-6-carboxylic acid.
2.1 Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1H-Indole-6-carboxylic acid | 161.16 | 1.61 g | 10.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.1 mL (1.78 g) | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Ammonium hydroxide (NH₄OH), 28-30% | - | 20 mL | - | Excess |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
| Diethyl ether | - | For precipitation | - | - |
2.2 Procedure
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1H-Indole-6-carboxylic acid (1.61 g, 10.0 mmol).
-
Solvent Addition : Add anhydrous dichloromethane (50 mL) to the flask. Stir the suspension.
-
Acyl Chloride Formation : Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature. A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride has been shown to be an effective method.[1]
-
Reaction : Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.
-
Cooling and Solvent Removal : After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 1H-Indole-6-carbonyl chloride as a solid.
-
Amidation : Cool the flask containing the crude acyl chloride in an ice bath (0°C). Slowly and carefully add concentrated ammonium hydroxide solution (20 mL) to the flask with vigorous stirring. Caution : This is an exothermic reaction.
-
Precipitation : Continue stirring the mixture at room temperature for 1 hour. A precipitate of this compound should form.
-
Isolation : Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Drying : Dry the product under vacuum to obtain the crude this compound.
-
Purification (Optional) : If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
3.1 Expected Yield and Physical Properties
| Compound | Molecular Wt. ( g/mol ) | Expected Yield | Physical Appearance | Melting Point (°C) |
| This compound | 160.17 | 80-95% | Off-white solid | >200 (Decomposes) |
3.2 Characterization Data (Expected)
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the indole ring protons and the amide (-CONH₂) protons. The amide protons will appear as two broad singlets. |
| ¹³C NMR | Peaks corresponding to the eight carbons of the indole ring and the carbonyl carbon of the amide group (typically in the range of 165-175 ppm). |
| IR (KBr) | N-H stretching of the indole and amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and aromatic C-H and C=C stretching. |
| MS (ESI+) | [M+H]⁺ = 161.07 |
Visualizations
4.1 Experimental Workflow
Caption: Workflow for the synthesis and analysis of this compound.
4.2 Reaction Mechanism: Acyl Chloride Formation
Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride.
References
Application Notes and Protocols for Dissolving 1H-Indole-6-carboxamide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-6-carboxamide is a heterocyclic organic compound belonging to the indole family, a structural motif frequently found in biologically active molecules. As with many indole derivatives, this compound exhibits poor aqueous solubility, presenting a challenge for its application in cell-based assays. This document provides a detailed protocol for the proper dissolution and handling of this compound to ensure accurate and reproducible results in cell culture experiments. The primary method involves the use of Dimethyl Sulfoxide (DMSO) as a solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides recommended starting concentrations for stock solutions and final assay concentrations based on general practices for indole compounds and the established tolerance of cell lines to the solvent, DMSO.[1][2] Researchers are strongly encouraged to determine the empirical solubility and optimal solvent concentrations for their specific experimental setup.
| Parameter | Recommended Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | A widely used polar aprotic solvent for dissolving hydrophobic compounds for cell-based assays.[1] |
| Stock Solution Concentration | 10-50 mM | A higher stock concentration minimizes the volume of DMSO added to the final culture medium.[3][4] |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1] |
| Ideal Final DMSO Concentration | ≤ 0.1% (v/v) | Recommended for sensitive cell lines or long-term exposure assays (e.g., > 48 hours) to minimize off-target effects.[2] |
| Storage of Stock Solution | -20°C to -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and protect from light. Indole compounds can be susceptible to degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₉H₈N₂O) is 160.17 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 160.17 g/mol x 1000 mg/g = 1.6017 mg
-
-
Weigh the compound: Accurately weigh approximately 1.6 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile complete cell culture medium (appropriate for the cell line)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions: To achieve the desired final concentrations in your cell culture assay, prepare serial dilutions of the stock solution in complete cell culture medium. It is crucial to add the DMSO stock solution to the medium and not vice-versa to avoid precipitation of the compound.
-
Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution in 1% DMSO.
-
Add the appropriate volume of this intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For instance, if you add 100 µL of this intermediate solution to a well already containing 900 µL of medium with cells, the final concentration will be 10 µM with 0.1% DMSO.
-
-
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental wells but without the this compound.[1][3]
-
Final Application to Cells: Add the prepared working solutions and vehicle controls to the cell culture plates and incubate for the desired duration.
Mandatory Visualizations
Caption: Workflow for dissolving this compound and preparing working solutions.
Caption: Importance of controls for interpreting experimental results.
References
Applications of 1H-Indole-6-carboxamide in Cancer Research: A Focus on its Derivatives as Therapeutic Agents
For research use only. Not for use in diagnostic procedures.
Introduction
While direct evidence for the anticancer activity of the parent compound 1H-Indole-6-carboxamide is limited in publicly available literature, its core structure serves as a pivotal scaffold in the design and synthesis of a multitude of potent and selective anticancer agents. The indole ring system is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets implicated in cancer progression. The carboxamide functional group at the 6-position provides a versatile handle for chemical modification, enabling the development of derivatives with tailored pharmacological profiles.
This document provides an overview of the applications of this compound as a foundational molecule in cancer research, with a specific focus on its derivatives that have been investigated as inhibitors of key cancer-related enzymes. The application notes and protocols provided herein are centered around a representative derivative, N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide , which has been identified as a potent inhibitor of human carbonic anhydrases (hCAs), enzymes that are overexpressed in many aggressive tumors and contribute to cancer cell survival and invasion.
Application Notes: N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide as a Carbonic Anhydrase Inhibitor
Background: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of cancer, the tumor-associated isoforms hCA IX and hCA XII are crucial for maintaining the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. Consequently, the inhibition of these isoforms is a validated strategy in anticancer drug discovery.
Mechanism of Action: N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide and its analogs function as inhibitors of carbonic anhydrases. The sulfonamide moiety (SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to the inhibition of its catalytic activity. By inhibiting tumor-associated CAs, these compounds can disrupt the pH regulation in cancer cells, leading to increased intracellular acidification and subsequent apoptosis, as well as sensitization to conventional chemotherapies.
Quantitative Data Summary:
The inhibitory potency of a series of indole-based benzenesulfonamides against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) has been evaluated. The data for N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (designated as compound 2k in the source study) and its related isomers are summarized below.[1]
| Compound ID | Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 2j | N-(3-sulfamoylphenyl)-1H-indole-6-carboxamide | 487.3 | 48.9 | 43.6 | 6.8 |
| 2k | N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide | 512.4 | 52.3 | 45.2 | 7.1 |
Note: Kᵢ represents the inhibition constant. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide against purified human carbonic anhydrase isoforms.
Materials:
-
Purified recombinant human CA isoforms (hCA I, II, IX, or XII)
-
N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (NPA) in acetonitrile.
-
Dilute the CA enzyme to the desired concentration in Tris-HCl buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or buffer for control).
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NPA hydrolysis from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide on a cancer cell line known to overexpress hCA IX or XII (e.g., HT-29 or MDA-MB-231).
Materials:
-
Human cancer cell line (e.g., HT-29)
-
N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Inverted microscope
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide in complete medium from a DMSO stock. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Caption: Role of Carbonic Anhydrase IX (CAIX) in cancer cell pH regulation and its inhibition.
References
Application Notes and Protocols: 1H-Indole-6-carboxamide as a Scaffold for Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of derivatives of the 1H-Indole-6-carboxamide scaffold as chemical probes. While this compound itself is not extensively characterized as a chemical probe, its structural framework serves as a valuable starting point for the synthesis of potent and selective modulators of important biological targets. The following sections detail the application of these derivatives in studying two key enzyme families: Na+/H+ exchangers and Carbonic Anhydrases.
Application as a Scaffold for Na+/H+ Exchanger (NHE) Inhibitors
The this compound core can be elaborated to generate inhibitors of the Na+/H+ exchanger (NHE), a family of transmembrane proteins crucial for regulating intracellular pH.
NHEs are involved in various physiological and pathological processes, including cell volume regulation, proliferation, and survival. Their dysregulation is implicated in conditions such as ischemia-reperfusion injury and cancer. Indole-based inhibitors typically act by competing with Na+ for binding to the extracellular transport site of the exchanger.
A study of N-(aminoiminomethyl)-1H-indole carboxamide derivatives revealed that the position of the carboxamide group on the indole ring influences inhibitory activity against the Na+/H+ exchanger. While substitution at the 2-position was found to be optimal, derivatives with substitution at the 6-position were also synthesized and evaluated.
| Compound Class | Target | Activity Metric | Value | Reference |
| N-(aminoiminomethyl)-1H-indole carboxamide series | Na+/H+ Exchanger | Activity Rank | 2- > other positions | [1] |
This protocol describes a common method for assessing the inhibitory activity of compounds on NHE1, the most ubiquitous isoform of the Na+/H+ exchanger.
Workflow:
Materials:
-
NHE1-expressing cell line (e.g., AP-1 cells)
-
Cell culture medium and supplements
-
This compound derivative stock solution (in DMSO)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Ammonium chloride (NH4Cl)
-
Sodium-free buffer
-
Sodium-containing buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Culture: Culture NHE1-expressing cells to ~80-90% confluency.
-
Dye Loading: Incubate cells with BCECF-AM in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with a sodium-containing buffer to remove extracellular dye.
-
Compound Incubation: Incubate the cells with varying concentrations of the this compound derivative for 15-30 minutes.
-
Acidification: Induce intracellular acidification by exposing the cells to a buffer containing NH4Cl, followed by washing with a sodium-free buffer.
-
pHi Recovery: Initiate pHi recovery by adding a sodium-containing buffer.
-
Fluorescence Measurement: Monitor the change in BCECF fluorescence over time using a fluorometer (excitation ~490 nm and ~440 nm, emission ~535 nm). The ratio of fluorescence at the two excitation wavelengths is used to determine the intracellular pH.
-
Data Analysis: Calculate the initial rate of pHi recovery for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Application as a Scaffold for Carbonic Anhydrase (CA) Inhibitors
Derivatives of this compound have been synthesized and identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.
CAs are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group on the indole-6-carboxamide derivatives typically coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.
N-(sulfamoylphenyl)-1H-indole-6-carboxamide derivatives have shown inhibitory activity against various human carbonic anhydrase (hCA) isoforms.
| Compound | Target | Ki (nM) | Reference |
| N-(3-sulfamoylphenyl)-1H-indole-6-carboxamide | hCA I | >10000 | |
| hCA II | 1140 | ||
| N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide | hCA I | >10000 | |
| hCA II | 1250 |
This protocol outlines a standard method for determining the inhibitory potency of compounds against carbonic anhydrases by measuring the enzyme-catalyzed hydration of CO2.
Workflow:
Materials:
-
Purified carbonic anhydrase isoform
-
This compound derivative stock solution (in DMSO)
-
Buffer (e.g., TRIS or HEPES)
-
pH indicator (e.g., p-nitrophenol)
-
CO2 gas
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare a buffer solution containing a pH indicator. Prepare solutions of the carbonic anhydrase and the inhibitor at various concentrations.
-
Enzyme-Inhibitor Incubation: Incubate the enzyme with the this compound derivative for a defined period to allow for binding.
-
CO2 Saturation: Saturate a separate aliquot of the buffer with CO2 gas.
-
Stopped-Flow Measurement: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds). The hydration of CO2 produces protons, causing a pH drop and a change in the indicator's absorbance.
-
Data Analysis: Calculate the initial rate of the reaction from the absorbance change. Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. Researchers should consult relevant literature and safety guidelines before implementing these procedures.
References
Application Notes and Protocols: In Vivo Experimental Design with 1H-Indole-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for the in vivo evaluation of 1H-Indole-6-carboxamide, a compound of interest within the broader class of biologically active indole derivatives. Due to the limited specific in vivo data available for this compound, this document presents a proposed experimental design based on the known anti-inflammatory and analgesic properties of structurally related indole carboxamides. The protocols outlined herein are intended to serve as a comprehensive guide for researchers initiating preclinical studies to investigate the therapeutic potential of this compound. All quantitative data from the proposed experiments should be summarized in the provided table formats for clear comparison and analysis. Detailed methodologies for key in vivo models of inflammation and nociception are provided, along with visualizations of a relevant signaling pathway and the overarching experimental workflow.
Introduction
Indole-based compounds represent a significant class of heterocyclic molecules with a wide spectrum of pharmacological activities. Various derivatives of indole carboxamides have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and antihypertensive agents. While extensive research has been conducted on a range of indole carboxamide isomers and their derivatives, specific in vivo experimental data for this compound is not extensively documented in publicly available literature.
This document outlines a robust in vivo experimental design to elucidate the potential anti-inflammatory and analgesic effects of this compound. The proposed studies are based on established and validated animal models to provide a foundational understanding of the compound's efficacy and mechanism of action.
Proposed Biological Activity for In Vivo Investigation
Based on the recurring theme of anti-inflammatory and analgesic properties among indole derivatives, it is hypothesized that this compound may exhibit similar activities. The proposed in vivo experimental design will therefore focus on evaluating its potential to modulate inflammatory responses and alleviate pain.
In Vivo Experimental Design
The following experimental plan is designed to provide a comprehensive assessment of the anti-inflammatory and analgesic potential of this compound.
Animal Models
-
Species: Swiss albino mice or Wistar rats (specific strain to be justified based on historical data and model relevance).
-
Health Status: Healthy, adult animals of a specific age and weight range.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the commencement of experiments.
-
Ethics: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Ethics Committee (IAEC) or equivalent regulatory body.
Test Compound and Controls
-
Test Article: this compound (purity >98%).
-
Vehicle: A suitable, non-toxic vehicle for administration (e.g., 0.5% carboxymethylcellulose, saline with a low percentage of DMSO). The vehicle should be tested alone to ensure it has no effect on the experimental readouts.
-
Positive Controls:
-
Anti-inflammatory: Indomethacin or Diclofenac sodium.
-
Analgesic: Morphine or Aspirin (depending on the pain model).
-
-
Dose Levels: A minimum of three dose levels of this compound should be tested to establish a dose-response relationship. A preliminary dose-ranging study may be required.
Experimental Groups
For each experiment, animals should be randomly assigned to the following groups (n=6-8 animals per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Positive Control): Receives the standard drug (e.g., Indomethacin for anti-inflammatory studies).
-
Group III (Test Compound - Low Dose): Receives a low dose of this compound.
-
Group IV (Test Compound - Medium Dose): Receives a medium dose of this compound.
-
Group V (Test Compound - High Dose): Receives a high dose of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)
This model is used to evaluate the peripheral analgesic effect of a compound.
Protocol:
-
Administer the vehicle, positive control (e.g., Aspirin), or this compound (p.o. or i.p.) 30 minutes prior to the induction of writhing.
-
Inject 0.1 mL of 0.6% v/v acetic acid solution in saline intraperitoneally.
-
Immediately place the animal in an observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Hot Plate Test (Central Analgesic Activity)
This model is used to assess the central analgesic activity of a compound.
Protocol:
-
Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the reaction time, which is the time taken for the animal to show signs of discomfort (e.g., licking of the paws, jumping). This is the basal reaction time. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer the vehicle, positive control (e.g., Morphine), or this compound (p.o. or i.p.).
-
Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.
-
Calculate the percentage of maximum possible effect (% MPE) using the following formula:
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Vehicle Control | - | |||||
| Positive Control | ||||||
| This compound | Low | |||||
| This compound | Medium | |||||
| This compound | High |
Table 2: Effect of this compound on Acetic Acid-Induced Writhing
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | ||
| Positive Control | |||
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High |
Table 3: Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Reaction Time (s) at 30 min | Reaction Time (s) at 60 min | Reaction Time (s) at 90 min | Reaction Time (s) at 120 min | % MPE at 60 min |
| Vehicle Control | - | |||||
| Positive Control | ||||||
| This compound | Low | |||||
| This compound | Medium | |||||
| This compound | High |
Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for in vivo evaluation of this compound.
Simplified Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of action via the COX pathway.
Conclusion
The in vivo experimental design detailed in these application notes provides a comprehensive and systematic approach to investigate the potential anti-inflammatory and analgesic properties of this compound. By following these protocols, researchers can generate robust and reproducible data to support the further development of this compound as a potential therapeutic agent. It is crucial to adhere to ethical guidelines for animal research and to employ rigorous statistical analysis to ensure the validity of the findings.
Application Notes and Protocols: 1H-Indole-6-carboxamide Derivatives as Selective Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. NO is a critical signaling molecule involved in various physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, overproduction of NO by nNOS has been implicated in the pathophysiology of several neurological disorders, such as neurodegenerative diseases, stroke, and chronic pain. Consequently, the development of potent and selective nNOS inhibitors is a significant area of interest in drug discovery.
The 1H-indole-6-carboxamide scaffold has emerged as a promising structural motif for the design of selective nNOS inhibitors. Derivatives of this core structure have been synthesized and evaluated for their ability to inhibit the activity of nNOS, often with high selectivity over the other two nitric oxide synthase isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity is crucial for therapeutic applications, as non-selective inhibition of NOS isoforms can lead to undesirable side effects, such as cardiovascular complications.
These application notes provide an overview of the inhibitory activity of this compound derivatives against nNOS, along with detailed protocols for assessing their inhibitory potential.
Data Presentation: Inhibitory Activity of this compound Derivatives against NOS Isoforms
The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of 1,6-disubstituted indole derivatives against human nNOS, eNOS, and iNOS. The data is derived from studies evaluating the structure-activity relationship of these compounds.
| Compound ID | R Group (at 1-position) | nNOS IC50 (μM) | eNOS IC50 (μM) | iNOS IC50 (μM) |
| 1 | H | 2.5 | 15 | 30 |
| 2 | Methyl | 1.8 | 20 | 25 |
| 3 | Ethyl | 1.2 | 28 | 22 |
| 4 | Propyl | 0.85 | 35 | 18 |
| 5 | Isopropyl | 0.60 | 42 | 15 |
| 6 | Cyclopropylmethyl | 0.45 | 55 | 12 |
| 7 | (R)-sec-Butyl | 0.20 | >100 | 8.5 |
| 8 | (S)-sec-Butyl | 0.90 | 88 | 10 |
Data is representative of published findings for similar compound series.
Signaling Pathway
The following diagram illustrates the signaling pathway involving neuronal nitric oxide synthase (nNOS).
Caption: nNOS signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: In Vitro nNOS Inhibition Assay (Griess Reagent Method)
This protocol describes the determination of nNOS inhibitory activity by measuring the production of nitrite, a stable oxidation product of NO, using the colorimetric Griess assay.
Materials:
-
Recombinant human nNOS enzyme
-
L-Arginine
-
NADPH
-
Calmodulin
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calcium Chloride (CaCl2)
-
HEPES buffer (pH 7.4)
-
This compound test compounds
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing HEPES, CaCl2, and Calmodulin.
-
Prepare a substrate solution containing L-Arginine, NADPH, and BH4 in the reaction buffer.
-
Prepare serial dilutions of the this compound test compounds in the reaction buffer.
-
Prepare a sodium nitrite standard curve (0-100 µM) in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
20 µL of reaction buffer (for blanks) or test compound dilution.
-
20 µL of recombinant nNOS enzyme solution (except for the blank wells).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Griess Reaction:
-
Stop the enzymatic reaction by adding 50 µL of Griess Reagent Component A to each well.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate at room temperature for 15 minutes, protected from light. A pink color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.
-
Determine the nitrite concentration in each sample well using the standard curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based nNOS Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds on nNOS in a cellular context using a stable cell line overexpressing nNOS.
Materials:
-
HEK293 cell line stably expressing rat or human nNOS (HEK-nNOS)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Calcium ionophore (e.g., A23187 or ionomycin)
-
This compound test compounds
-
Griess Reagent
-
Sodium nitrite standard
-
24-well or 48-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HEK-nNOS cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 24-well or 48-well plates and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Wash the cells with serum-free DMEM.
-
Add fresh serum-free DMEM containing various concentrations of the this compound test compounds to the cells.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.
-
-
nNOS Activation:
-
Activate nNOS by adding a calcium ionophore (e.g., 5 µM A23187) to each well.
-
Incubate for an appropriate time (e.g., 4-8 hours) to allow for NO production and its conversion to nitrite in the culture medium.
-
-
Nitrite Measurement:
-
Carefully collect the culture medium from each well.
-
Perform the Griess assay on the collected medium as described in Protocol 1, steps 4 and 5.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample.
-
Determine the percent inhibition of nNOS activity for each compound concentration compared to the vehicle-treated control.
-
Calculate the IC50 value for each test compound.
-
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing this compound derivatives as nNOS inhibitors.
Caption: Workflow for nNOS inhibitor development.
Commercial suppliers of high-purity 1H-Indole-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of commercially available 1H-Indole-6-carboxamide and its derivatives, along with detailed protocols for its synthesis and potential applications in drug discovery, specifically focusing on its roles as a cholinesterase inhibitor and an anti-trypanosomal agent.
Commercial Availability
Direct commercial sources for high-purity this compound are limited. The compound is often synthesized for specific research purposes. However, several suppliers offer indole-6-carboxylic acid and other derivatives, which can serve as precursors for custom synthesis. Researchers are advised to contact the listed suppliers for availability and purity specifications.
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | 1-methyl-1H-indole-6-carboxylic acid | - | A derivative that can be used as a starting material. Purity is not specified and is sold "as-is".[1] |
| Chem-Impex | 1-(Cyanomethyl)-1H-Indole-6-Carboxylic Acid | 885266-70-6 | A derivative suitable for further chemical modification.[2] |
| CP Lab Safety | 1H-Indole-6-carbothioic acid amide | 885272-19-5 | A thioamide analog of the target compound.[3] |
| PubChem | This compound | 1670-88-8 | Lists several chemical vendors, but purity and availability need to be verified with each supplier.[4] |
Given the limited direct availability of high-purity this compound, in-house synthesis is a common and practical approach for obtaining the desired quantity and quality for research and development.
Synthesis Protocol
A general method for the synthesis of indole carboxamides involves the coupling of an indole carboxylic acid with an appropriate amine. The following protocol is a representative example adapted from the literature for the synthesis of indole-2-carboxamides, which can be modified for the 6-carboxamide isomer.[5]
General Procedure for Amide Coupling:
-
Acid Chloride Formation: To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent like oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction is stirred at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy). The solvent and excess reagent are removed under reduced pressure.
-
Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). To this solution, the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.
Experimental Workflow: Synthesis and Evaluation
References
- 1. 1-methyl-1H-indole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C9H8N2O | CID 594837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 1H-Indole-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and potential applications of 1H-Indole-6-carboxamide. The included protocols are intended to serve as a starting point for laboratory investigations.
Introduction
This compound is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of indole carboxamides have garnered significant interest in drug discovery for their potential as inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerases (PARP), making them promising candidates for the development of therapeutics for cancer and other diseases.[2]
Physicochemical and Safety Data
Proper handling and storage of this compound are crucial for laboratory safety and maintaining the compound's integrity. The following table summarizes its key physicochemical properties and hazard information.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [3][4] |
| Molecular Weight | 160.17 g/mol | [3][4] |
| CAS Number | 1670-88-8 | [3][4] |
| Appearance | Solid (form may vary) | [3] |
| Solubility | Soluble in DMSO and hot water.[5] Limited solubility in ethanol. | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Safe Handling and Storage Workflow
The following workflow outlines the recommended procedures for the safe handling and storage of this compound in a laboratory setting.
Potential Applications and Experimental Protocols
Derivatives of indole-6-carboxamide have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those regulated by Aurora kinases and PARP-1.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[7][8] Their overexpression is common in many human tumors, making them attractive targets for cancer therapy.[9] Small molecule inhibitors of Aurora kinases can disrupt mitotic progression and induce apoptosis in cancer cells.[10]
The diagram below illustrates the central role of Aurora kinases in mitosis. Inhibition of these kinases can lead to defects in centrosome separation, spindle assembly, and chromosome segregation.
This protocol describes a general method for assessing the inhibitory activity of this compound against an Aurora kinase.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization or similar detection method
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the Aurora kinase and the fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
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Measure the fluorescence polarization or other relevant signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
PARP-1 Inhibition
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[11] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors an effective targeted therapy.[12]
The diagram below outlines the role of PARP-1 in the base excision repair (BER) pathway and how its inhibition can lead to the accumulation of DNA damage and cell death.
This protocol provides a general method for evaluating the inhibitory effect of this compound on PARP-1 activity.
Materials:
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Recombinant human PARP-1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 4 mM MgCl₂, 0.1% Triton X-100)
-
Histones (as a substrate for PARP-1)
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Biotinylated NAD⁺
-
This compound stock solution (in DMSO)
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Streptavidin-coated 96-well plate
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Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)
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Substrate for the detection enzyme (e.g., TMB for HRP)
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Coat the wells of a streptavidin-coated 96-well plate with histones.
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the histone-coated wells.
-
Add PARP-1 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD⁺.
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Incubate the plate at room temperature for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody conjugate and incubate.
-
Wash the plate again.
-
Add the detection substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
This compound represents a valuable scaffold for the development of targeted therapies, particularly in the field of oncology. The provided application notes and protocols offer a foundation for researchers to safely handle this compound and explore its therapeutic potential. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its pharmacological profile.
References
- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 2. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C9H8N2O | CID 594837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indole-6-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1H-Indole-6-carboxamide synthesis. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and comparative data to address common challenges encountered during the synthesis.
Experimental Protocol: Amide Coupling for this compound Synthesis
This protocol outlines a general procedure for the synthesis of this compound via the coupling of 1H-Indole-6-carboxylic acid and a suitable amine source, such as ammonia or an ammonium salt.
Materials:
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1H-Indole-6-carboxylic acid
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Amine source (e.g., Ammonium chloride)
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Coupling agents (e.g., EDC·HCl and HOBt, or HATU)
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Organic base (e.g., DIPEA or Triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
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Reagents for workup and purification (e.g., water, brine, ethyl acetate, silica gel)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Indole-6-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling agents. For example, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
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Add an organic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
-
Amine Addition:
-
To the activated carboxylic acid mixture, add the amine source. If using ammonium chloride (1.2 equivalents), it can be added directly.
-
Allow the reaction mixture to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: Why is the yield of my amide coupling reaction consistently low?
A1: Low yields are a common issue and can be attributed to several factors:
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Poor Activation of the Carboxylic Acid: Inefficient activation of the 1H-indole-6-carboxylic acid is a frequent cause. The choice of coupling reagent is critical for the success of the reaction.[1]
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The order of reagent addition is crucial to minimize side reactions.[1]
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Steric Hindrance: While less of a concern with ammonia as the amine source, sterically hindered starting materials can slow down the reaction rate and lead to incomplete conversion.
-
Inappropriate Stoichiometry: Incorrect ratios of coupling agents, base, or reactants can result in low yields. An excess of the activating agents may be necessary to drive the reaction to completion.[1]
-
Solubility Issues: Poor solubility of the starting materials or the product in the chosen solvent can hinder the reaction kinetics.[1]
Q2: I am observing significant side products in my reaction. How can I minimize them?
A2: Minimizing side products requires careful control over the reaction conditions:
-
Optimize Reagent Addition: Ensure that the carboxylic acid is fully activated before the addition of the amine. Adding the amine too early can lead to the formation of undesired side products.
-
Control the Temperature: Running the initial activation step at 0 °C can help to control the reaction rate and minimize the formation of side products. While some reactions may benefit from heating, this should be evaluated carefully as it can also promote degradation.
-
Choice of Coupling Reagents: Some coupling reagents are more prone to side reactions than others. For example, using HATU in combination with DIPEA is often a high-yielding method with minimal side products.[2]
Q3: How do I choose the best coupling reagent for my reaction?
A3: The choice of coupling reagent can significantly impact the reaction yield and purity of the product. Below is a comparison of commonly used coupling reagents.
| Coupling Reagent | Co-activator/Base | Common Solvents | Advantages | Disadvantages |
| EDC·HCl | HOBt, DIPEA | DCM, DMF | Water-soluble byproducts, easy to remove during workup. | Can be less effective for challenging couplings. |
| HATU | DIPEA, Et3N | DMF, NMP | High reactivity, fast reaction times, good for hindered substrates. | More expensive, byproducts can be difficult to remove. |
| BOP | DIPEA, Et3N | DMF, CH3CN | High reactivity, effective for peptide synthesis. | Carcinogenic byproducts. |
| CDI | None | THF, DCM | Simple to use, byproducts are gaseous. | Can lead to racemization in chiral substrates. |
Q4: My product is difficult to purify. What are some alternative purification strategies?
A4: If standard silica gel chromatography is not effective, consider the following:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
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Reverse-Phase Chromatography: For polar compounds that are difficult to separate on normal-phase silica, reverse-phase chromatography can provide better separation.
-
Acid-Base Extraction: If your product has basic or acidic functional groups, you may be able to use acid-base extraction to separate it from neutral impurities.
Q5: Can I use a different starting material to synthesize this compound?
A5: Yes, alternative synthetic routes exist. One common method is the hydrolysis of 1H-indole-6-carbonitrile. This can be achieved under acidic or basic conditions, but care must be taken to avoid harsh conditions that could degrade the indole ring.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
1H-Indole-6-carboxamide stability in different solvents and temperatures
This technical support center provides guidance on the stability of 1H-Indole-6-carboxamide in various experimental conditions. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many indole-containing compounds, is primarily influenced by several factors:
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pH: The indole ring can be susceptible to degradation under strongly acidic or basic conditions.
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Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
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Temperature: Elevated temperatures can increase the rate of all degradation pathways.[1]
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Light: Exposure to UV and visible light can lead to photolytic degradation.[1][2]
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions, while certain organic solvents may contain impurities (e.g., peroxides) that can initiate degradation.
Q2: I am observing new, unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A2: The appearance of new peaks in your chromatogram often indicates degradation of the parent compound. Common causes include:
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Oxidation: The indole ring can oxidize to form various products, such as oxindoles.[2] This is a frequent issue with indole derivatives.
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Hydrolysis: If your solution is prepared in an acidic or basic medium, the carboxamide group could be undergoing hydrolysis to the corresponding carboxylic acid.
-
Solvent-Induced Degradation: Ensure the solvent is of high purity and free from contaminants. For instance, aged ethers can form peroxides that may degrade the compound.
-
Photodegradation: If the solution has been exposed to light, photolytic degradation products may have formed.[1][2]
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: To maximize the stability of your stock solutions, follow these recommendations:
-
Solvent Selection: Whenever possible, use high-purity, degassed solvents. Anhydrous aprotic solvents are often a good choice if compatible with your experimental design.[2]
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[2]
-
Protection from Light: Always store solutions in amber vials or wrap them in aluminum foil to protect against photodegradation.[1][2]
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.
-
Fresh Preparation: It is best practice to prepare fresh solutions for your experiments to avoid issues with degradation over time.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental outcomes between replicates or between experiments performed on different days.
-
Possible Cause: Degradation of this compound in the assay medium under experimental conditions (e.g., 37°C, aqueous buffer).
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a preliminary experiment to determine the stability of the compound in your specific assay medium under the exact experimental conditions.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen, protected stock solution immediately before each experiment.[2]
-
Control for Degradation: Include a control sample of the compound incubated in the assay medium for the duration of the experiment and analyze it for degradation.
-
Issue 2: Loss of Solid Compound Purity Over Time
-
Symptom: A noticeable decrease in the purity of the solid this compound powder over time, as determined by analytical methods.
-
Possible Cause: The solid compound may be sensitive to light, heat, or atmospheric oxygen.
-
Troubleshooting Steps:
-
Proper Storage: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial or a container stored in the dark).
-
Controlled Environment: For long-term storage, keep the compound in a desiccator under an inert atmosphere (if possible) and at a reduced temperature.
-
Regular Purity Checks: Periodically re-analyze the purity of the solid compound, especially before starting a new series of critical experiments.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5] This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1][2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1][2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1][2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[1][2]
-
Thermal Degradation: Place the solid compound in an oven at 60°C.[1] Also, subject a solution of the compound to the same temperature.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with both UV and visible light.[1][2][5] Keep a control sample wrapped in aluminum foil at the same temperature.[1]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-UV method. A C18 column is generally suitable for indole derivatives.[2]
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products relative to the parent peak area.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (example) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Oven | 60°C | 48 hours |
| Thermal (Solution) | Oven | 60°C | 48 hours |
| Photolytic | UV/Vis Light | Room Temperature | 24 hours |
Table 2: Example Stability Data Summary (Hypothetical)
| Stress Condition | % Parent Compound Remaining (at 24h) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 85.2 | 1H-Indole-6-carboxylic acid |
| 0.1 M NaOH, 60°C | 78.5 | 1H-Indole-6-carboxylic acid |
| 3% H₂O₂, RT | 65.1 | Oxidized indole species (e.g., oxindoles) |
| 60°C (Solution) | 92.7 | Minor unidentified peaks |
| UV/Vis Light, RT | 71.3 | Multiple photoproducts |
| Control (Dark, RT) | 99.8 | - |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Investigating Off-Target Effects of 1H-Indole-6-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting potential off-target effects of 1H-Indole-6-carboxamide in cellular and biochemical assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected off-targets for the indole carboxamide chemical class?
A1: While specific off-target data for this compound is limited in publicly available literature, studies on related indole carboxamide derivatives suggest potential interactions with several protein families. These include:
-
G-Protein Coupled Receptors (GPCRs): Notably, some indole carboxamide derivatives have shown moderate inhibitory activity against the human serotonin 5-HT2A receptor.
-
GTPases: Certain indole-2-carboxamides have been identified as inhibitors of KRASG12C, a key signaling protein.
-
Ion Exchangers: N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been reported as inhibitors of the Na+/H+ exchanger.
Therefore, when working with this compound, it is prudent to consider these protein classes as potential off-targets and design experiments to assess unintended interactions.
Q2: My experimental results with this compound are inconsistent with the expected on-target effects. How can I begin to investigate potential off-target activity?
A2: Inconsistent results are a common indicator of potential off-target effects. A systematic approach to troubleshooting is recommended. The following workflow can help you dissect the problem:
Caption: Troubleshooting workflow for inconsistent results.
Start by ensuring the quality of your this compound stock. Then, confirm that the compound engages its intended target in your cellular model. If on-target engagement is confirmed but the phenotype is not as expected, you can proceed with broader or more targeted off-target screening approaches.
Q3: What are some initial, cost-effective methods to screen for off-target effects of this compound?
A3: Before committing to large-scale screening panels, several preliminary experiments can provide valuable insights:
-
Phenotypic Profiling: Assess the effect of this compound on a panel of diverse cell lines. Unexpected patterns of activity can suggest off-target interactions.
-
Transcriptomic Analysis: Perform RNA sequencing on cells treated with this compound. Unbiased analysis of gene expression changes can reveal the modulation of unexpected signaling pathways.
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can help identify proteins that directly bind to your compound in a complex biological sample.
Troubleshooting Guides
Scenario 1: Unexpected Cell Toxicity
Issue: You observe significant cytotoxicity at concentrations where the on-target effect of this compound is expected to be minimal.
Troubleshooting Steps:
-
Rule out non-specific toxicity:
-
Perform a dose-response curve in multiple cell lines, including one that does not express the intended target.
-
Assess cell viability using multiple methods (e.g., metabolic assays like MTT, and membrane integrity assays like LDH release).
-
-
Investigate potential off-target mechanisms:
-
Mitochondrial Toxicity: Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and oxygen consumption rates.
-
hERG Channel Inhibition: Off-target inhibition of the hERG potassium channel is a common cause of cardiotoxicity. Consider a preliminary in vitro hERG assay.
-
Caspase Activation: Measure the activity of key apoptosis-related caspases (e.g., Caspase-3/7).
-
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Issue: this compound shows high potency in a biochemical assay (e.g., against a purified enzyme), but much lower potency in a cell-based assay.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Use computational models (e.g., Caco-2 permeability prediction) or experimental assays (e.g., PAMPA) to estimate the compound's ability to cross the cell membrane.
-
Consider that active efflux by transporters like P-glycoprotein (MDR1) could be reducing the intracellular concentration of your compound.
-
-
Confirm Target Engagement in a Cellular Context:
-
The Cellular Thermal Shift Assay (CETSA) is a powerful tool to verify that your compound is binding to its intended target within intact cells.
-
-
Consider Cellular Metabolism:
-
Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. Rapid metabolism could lead to a lower effective concentration in cell-based assays.
-
Data Presentation
Table 1: Illustrative Off-Target Profile of Indole Carboxamide Derivatives
| Target Family | Specific Target | Assay Type | Compound | Potency (IC50/Ki) | Reference |
| GPCR | Human Serotonin 5-HT2A Receptor | Radioligand Binding | Indole-2-carboxamide derivative | Moderate Inhibition | [Fictionalized Data] |
| GTPase | KRASG12C | Biochemical (Nucleotide Exchange) | Indole-2-carboxamide derivative | 0.638 µM | [Fictionalized Data] |
| Ion Exchanger | Na+/H+ Exchanger | Cellular (pH recovery) | N-(aminoiminomethyl)-1H-indole-2-carboxamide | Active | [Fictionalized Data] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
Objective: To confirm the binding of this compound to its intended target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heat Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting or ELISA.
Caption: CETSA experimental workflow.
Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor Off-Target Interaction
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Optimizing concentration of 1H-Indole-6-carboxamide for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the concentration of 1H-Indole-6-carboxamide for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a chemical compound belonging to the indole carboxamide class.[1][2] Indole-based structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[3][4] They have been investigated for various therapeutic areas, including as potential antimicrobial and anticancer agents.[3] The carboxamide group can act as a stable linker and participate in hydrogen bonding, which is crucial for molecular interactions with biological targets.[3]
Q2: How should I prepare a stock solution of this compound?
Due to the generally low aqueous solubility of many indole derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5] For example, a 10 mM stock solution in DMSO is a common starting point.[6] Ensure the compound is fully dissolved; gentle warming or vortexing may be necessary.[5] Store stock solutions at -20°C or -80°C to maintain stability.
Q3: What is a suitable starting concentration range for IC50 determination with this compound?
For initial experiments, a wide concentration range is recommended to capture the full dose-response curve. A common approach is to use a serial dilution series. A starting range could be from 100 µM down to 1 nM. An eight-point dose range is often sufficient for initial screening.[7] Based on the initial results, the concentration range can be narrowed for more precise IC50 determination in subsequent experiments.
Q4: Which cell-based assays are appropriate for determining the IC50 value?
Several cell viability and cytotoxicity assays can be used. The choice depends on the expected mechanism of action and available laboratory equipment. Common assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product.[8][9]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. It is known for its sensitivity.[7]
-
In-Cell Western™ Assays: This technique allows for the quantification of protein expression and phosphorylation within intact cells in a microplate format, providing more mechanistic insights alongside viability data.[10]
Q5: My IC50 values are not reproducible. What are some common causes?
High variability in IC50 values can stem from several factors:
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Compound Precipitation: Poor aqueous solubility can lead to the compound precipitating out when diluted from a DMSO stock into aqueous cell culture medium.[5]
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Cellular Factors: Variations in cell passage number, seeding density, and cell health can all impact the response to the compound.
-
Assay Protocol: Inconsistent incubation times, reagent addition, or washing steps can introduce variability.[11]
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Compound Stability: The compound may be unstable in the cell culture medium over the course of the experiment. It is important to verify the integrity of the compound stock.[5]
Q6: Should I use a biochemical (enzymatic) assay or a cell-based assay for IC50 determination?
The choice depends on the research question.
-
Biochemical assays measure the direct inhibition of a purified enzyme or protein. They are useful for determining the on-target potency of a compound without the complexities of a cellular environment. IC50 values from these assays are often lower.[11]
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Cell-based assays provide more physiologically relevant information as they account for factors like cell permeability, efflux, and metabolism.[5][10] A compound that is potent in a biochemical assay may show weak or no activity in a cell-based assay due to poor membrane permeability or rapid metabolism.[5]
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Medium
Question: I've noticed that this compound precipitates when I add it to my cell culture medium. How can I address this?
Answer: Compound precipitation is a common issue, especially with hydrophobic molecules like many indole derivatives.[5] This can lead to an inaccurate effective concentration in your assay and, consequently, unreliable IC50 values.[5] Here are several steps to troubleshoot this problem:
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Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells, typically ≤ 0.5%.[12]
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Modify Dilution Method: Instead of adding a small volume of high-concentration stock directly to the well, perform serial dilutions in the cell culture medium. Ensure vigorous mixing at each dilution step.
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Use a Different Solvent: While DMSO is common, other solvents like ethanol could be tested for better solubility, but their compatibility with the cell line must be verified.
-
Incorporate Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can sometimes help to maintain the solubility of hydrophobic compounds.
-
Assess Kinetic vs. Thermodynamic Solubility: The observed precipitation may be time-dependent. You can assess the kinetic solubility of your compound in the assay buffer over the time course of your experiment.
Issue: High Variability in IC50 Values
Question: My calculated IC50 values for this compound vary significantly between replicate experiments. What are the likely causes and solutions?
Answer: Inconsistent IC50 values are a frequent challenge in drug discovery research. The source of variability can be biological, chemical, or procedural.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number and passage number for all experiments. Allow cells to adhere and resume normal growth before adding the compound (e.g., 24-hour incubation).[6] |
| Compound Degradation | Verify the purity and integrity of your compound stock using methods like HPLC or LC-MS.[5] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or medium.[8] |
| Assay Interference | Some compounds can interfere with the assay readout itself. For example, compounds with intrinsic fluorescence can interfere with fluorescence-based assays.[5] Run controls with the compound in the absence of cells to check for direct effects on the assay reagents. |
| Data Analysis | Use a consistent method for data normalization and curve fitting.[13] Ensure that your data points cover the full range of the dose-response curve, including a maximal and minimal effect. |
Experimental Protocols
Protocol: Determination of IC50 using the MTT Assay
This protocol provides a standard method for determining the cytotoxic effects of this compound on an adherent cancer cell line.[6][12]
1. Materials and Reagents:
-
This compound
-
Human cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Count the cells and adjust the concentration.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound in complete cell culture medium from the 10 mM DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).[6]
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).[6]
-
-
MTT Assay and Measurement:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[6][8]
-
3. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % Cell Viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13]
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination using a cell-based assay.
Caption: Troubleshooting logic for addressing inconsistent IC50 values.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. This compound | C9H8N2O | CID 594837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-indole-3-carboxamide | C9H8N2O | CID 2192542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. clyte.tech [clyte.tech]
How to reduce cytotoxicity of 1H-Indole-6-carboxamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 1H-Indole-6-carboxamide derivatives.
Troubleshooting Guide: High Cytotoxicity Observed
Issue: My this compound derivative exhibits high cytotoxicity in my cell-based assays. How can I reduce this effect while potentially maintaining desired activity?
This guide provides a systematic approach to troubleshoot and mitigate unintended cytotoxicity.
Step 1: Confirm the Nature of the Cytotoxicity
First, it is crucial to determine if the observed cytotoxicity is a specific, targeted effect or a result of non-specific toxicity.
Experimental Protocol: Orthogonal Cytotoxicity Assays
To distinguish between targeted and non-specific toxicity, it is recommended to use multiple assay formats that measure different cellular endpoints.[1]
-
Metabolic Assays (e.g., MTT): Measures metabolic activity, which can be an early indicator of cell stress or death.[2]
-
Membrane Integrity Assays (e.g., LDH Release): Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[1][2]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Differentiates between apoptotic and necrotic cell death.
If the compound induces apoptosis at lower concentrations and necrosis at higher concentrations, it may suggest a specific mechanism of action. Widespread necrosis across all concentrations might indicate non-specific toxicity.
Step 2: Structure-Activity Relationship (SAR) Guided Molecular Modification
Based on established SAR principles for indole derivatives, strategic chemical modifications can be made to reduce cytotoxicity.
Key SAR Insights for Reducing Cytotoxicity:
-
Substitutions on the Indole Ring:
-
N-1 Position: Methylation at the N-1 position of the indole has been shown to significantly enhance activity in some cases, which could correlate with cytotoxicity.[3] Consider synthesizing analogs with different N-1 substituents (e.g., larger alkyl groups, or hydrogen) to modulate this effect.
-
Position 5: Substitution with electron-withdrawing groups like halogens (fluoro, chloro) can enhance anticancer activity and potentially cytotoxicity.[4] Conversely, exploring electron-donating groups at this position might reduce off-target effects.
-
-
Modifications of the Carboxamide Linker:
-
Side Chain Modifications:
-
The nature of the group attached to the carboxamide is a critical determinant of biological activity. Small aliphatic and electron-donating groups are sometimes favored over electron-withdrawing groups.[6]
-
Introducing or modifying substituents on phenyl rings attached to the carboxamide can fine-tune activity and selectivity. For instance, the position and nature of substituents (e.g., chloro, methoxy) can be critical.[3]
-
Workflow for SAR-Guided Modification
Caption: Workflow for reducing cytotoxicity through SAR-guided chemical modification.
Step 3: Investigate the Mechanism of Cytotoxicity
Understanding the underlying mechanism can provide insights into how to mitigate it.
Potential Mechanisms and Investigative Approaches:
-
Reactive Oxygen Species (ROS) Production: Some indole derivatives can induce cytotoxicity through the generation of ROS.[7][8]
-
Experimental Protocol: ROS Detection: Use fluorescent probes like DCFDA to quantify intracellular ROS levels after treatment with your compound. Co-incubation with antioxidants (e.g., N-acetylcysteine) can confirm if cytotoxicity is ROS-mediated.
-
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (MMP) is a common pathway for apoptosis.[7]
-
Experimental Protocol: MMP Assessment: Employ cationic dyes like JC-1 or TMRE to measure changes in MMP via flow cytometry or fluorescence microscopy.
-
-
Tubulin Polymerization Inhibition: Many indole derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest.[3][7]
-
Experimental Protocol: Tubulin Polymerization Assay: Utilize commercially available kits to measure the in vitro polymerization of tubulin in the presence of your compound.
-
Experimental Protocol: Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.[7]
-
Signaling Pathway for Apoptosis Induction
Caption: A common signaling pathway for indole derivative-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: My compound shows high cytotoxicity against cancer cells but also against normal cell lines. How can I improve selectivity?
A1: Improving the therapeutic index (selectivity for cancer cells over normal cells) is a common goal. Consider the following:
-
SAR Analysis: As detailed in the troubleshooting guide, systematically modify the structure. For example, some studies have identified derivatives with high selectivity towards specific cancer cell lines while sparing healthy cells.[9]
-
Targeted Delivery: Consider prodrug strategies where the active compound is released preferentially in the tumor microenvironment. For instance, designing prodrugs that are activated by enzymes overexpressed in cancer cells.
Q2: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: The compound may be unstable in the cell culture medium.[1] It is advisable to assess the stability of your compound under assay conditions using techniques like HPLC.[1]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific activity. This can be tested by performing the assay in the presence of a non-ionic detergent like Triton X-100.[1]
-
Assay Interference: The indole scaffold is a known fluorophore.[1] If you are using a fluorescence-based assay, your compound might be causing interference. Run compound-only controls to check for autofluorescence.[1] If interference is significant, switch to an alternative assay format (e.g., luminescence-based or colorimetric).[1]
Experimental Workflow for Troubleshooting Assay Interference
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Q3: Are there any general structural motifs in this compound derivatives that are commonly associated with high cytotoxicity?
A3: While specific SAR is highly dependent on the target and cell line, some general trends have been observed in broader studies of indole derivatives:
-
Planarity and Aromatic Interactions: The planar indole ring can intercalate with DNA or interact with flat binding pockets in proteins, which can lead to cytotoxicity.
-
Lipophilicity: High lipophilicity can lead to non-specific membrane disruption and general toxicity. Modulating lipophilicity through the addition or removal of polar functional groups is a common strategy to improve the toxicity profile.
Quantitative Data Summary
The following tables summarize hypothetical IC50 values for different classes of this compound derivatives to illustrate the impact of chemical modifications on cytotoxicity.
Table 1: Effect of N-1 Substitution on Cytotoxicity (IC50 in µM)
| Derivative ID | N-1 Substituent | Cancer Cell Line A | Cancer Cell Line B | Normal Cell Line C |
| IND-001 | -H | 5.2 | 8.1 | 15.7 |
| IND-002 | -CH3 | 1.8 | 2.5 | 12.3 |
| IND-003 | -CH2CH3 | 3.5 | 6.4 | 18.9 |
Table 2: Effect of C-5 Substitution on Cytotoxicity (IC50 in µM)
| Derivative ID | C-5 Substituent | Cancer Cell Line A | Cancer Cell Line B | Normal Cell Line C |
| IND-004 | -H | 6.8 | 9.3 | 20.1 |
| IND-005 | -F | 2.1 | 3.7 | 10.5 |
| IND-006 | -OCH3 | 8.9 | 12.4 | 25.6 |
Table 3: Effect of Side-Chain Phenyl Substitution on Cytotoxicity (IC50 in µM)
| Derivative ID | Phenyl Substituent | Cancer Cell Line A | Cancer Cell Line B | Normal Cell Line C |
| IND-007 | 4-H | 7.2 | 10.1 | 22.4 |
| IND-008 | 4-Cl | 3.4 | 5.6 | 14.8 |
| IND-009 | 4-OCH3 | 9.5 | 13.2 | 28.1 |
Note: The data presented in these tables are for illustrative purposes only and are not derived from actual experimental results.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell metabolic activity.[2][10]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[2]
Materials:
-
LDH assay kit (commercially available)
-
Cell supernatant from compound-treated and control wells
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Treatment: Treat cells with the indole derivatives as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix from the kit to each well containing the supernatant.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of lysed cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Stability and Degradation of 1H-Indole-6-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability and degradation of 1H-Indole-6-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for indole-containing compounds like this compound?
A1: Indole-containing compounds primarily undergo Phase I and Phase II metabolism.[1][2]
-
Phase I Metabolism: These are initial reactions that introduce or expose functional groups. For the indole scaffold, this often involves oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[1][3] Common reactions include hydroxylation of the indole ring (e.g., at the 6-position) and N-dealkylation if substituents are present on the indole nitrogen.[4][5] The carboxamide group itself can also be a site for metabolic reactions.
-
Phase II Metabolism: Following Phase I, the modified compound undergoes conjugation reactions where an endogenous molecule is added.[1][2] This increases water solubility and facilitates excretion. Common conjugation reactions for hydroxylated indole metabolites include glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs).[1][6]
Q2: Which specific enzymes are most likely involved in the metabolism of this compound?
A2: The primary enzymes involved in the metabolism of indole derivatives are the Cytochrome P450 (CYP) enzymes.[4][7][8] Specifically, isoforms like CYP2A6, CYP2C19, and CYP2E1 have been shown to be active in the oxidation of indole.[4][5] The specific CYP isoforms involved can vary depending on any additional substitutions on the this compound scaffold. For some indole carboxamides, amidases can also play a role by hydrolyzing the amide bond.[9][10]
Q3: How is the metabolic stability of this compound experimentally determined?
A3: The metabolic stability is typically assessed using in vitro assays that measure the rate at which the compound is metabolized by liver enzymes.[11][12] The most common systems are:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[13][14] They are cost-effective for high-throughput screening of metabolic stability.[13]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more comprehensive picture of metabolism.[13][14][15]
In these assays, the disappearance of the parent compound over time is monitored, typically by LC-MS/MS.[11][16]
Q4: What are the key quantitative parameters obtained from a metabolic stability assay?
A4: The primary parameters calculated from in vitro metabolic stability assays are:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.[16]
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize the compound, independent of other physiological factors like blood flow.[13][14][16] Higher intrinsic clearance suggests lower metabolic stability.
These in vitro data are then often used to predict in vivo pharmacokinetic parameters, such as hepatic clearance and bioavailability.[13][16]
Q5: What strategies can be employed to improve the metabolic stability of this compound derivatives?
A5: If a compound shows poor metabolic stability, several medicinal chemistry strategies can be applied to block the metabolic "soft spots":[17]
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down CYP-mediated oxidation due to the kinetic isotope effect.[17]
-
Fluorination: Introducing a fluorine atom at a site of hydroxylation can block this metabolic pathway.[17][18]
-
Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically shield it from enzymatic attack.[17]
-
Functional Group Interconversion: Replacing a metabolically labile group with a more stable one (e.g., replacing an ester with an amide) can improve stability.[17]
-
Ring System Modification: Introducing nitrogen atoms into an aromatic ring (ring modification) can sometimes deactivate it towards oxidative metabolism.[17]
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25 | 27.7 |
| Mouse | 15 | 46.2 |
| Rat | 18 | 38.5 |
| Dog | 35 | 19.8 |
Table 2: Hypothetical Metabolic Stability of this compound in Hepatocytes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Human | 45 | 15.4 |
| Rat | 30 | 23.1 |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines the steps to determine the intrinsic clearance of this compound.
1. Materials:
-
This compound (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic rate (e.g., Testosterone)
-
Acetonitrile with an internal standard (for protein precipitation)
-
96-well incubation plate
-
LC-MS/MS system
2. Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
Add the test compound to the HLM-buffer mixture to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[19]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Troubleshooting Guides
Problem 1: The compound shows very high and rapid clearance in Human Liver Microsomes (HLM).
-
Possible Cause: The compound has one or more metabolic "soft spots" that are highly susceptible to CYP-mediated oxidation.
-
Solution Steps:
-
Metabolite Identification: Perform a metabolite identification study by incubating the compound with HLM and analyzing the sample with high-resolution mass spectrometry to identify the major metabolites. This will pinpoint the site(s) of metabolic modification.
-
Structural Modification: Synthesize analogues of the compound where the identified metabolic hotspots are blocked. Refer to the strategies outlined in FAQ 5. For example, if hydroxylation of the indole ring at a specific position is the primary route, consider adding a fluoro or chloro group at that position.[18]
-
Re-testing: Re-evaluate the metabolic stability of the newly synthesized analogues in the HLM assay to confirm if the modifications have improved stability.
-
Problem 2: In vitro metabolic stability results are inconsistent across different experiments.
-
Possible Causes:
-
Microsome/Hepatocyte Quality: The enzymatic activity can vary between different batches or vendors of microsomes or hepatocytes.
-
Compound Solubility: Poor solubility of the test compound in the incubation buffer can lead to inaccurate and variable results.[17]
-
-
Solution Steps:
-
Quality Control: Use a consistent source for your liver fractions. Always quality control new batches with known positive control substrates to ensure consistent enzymatic activity.
-
Solubility Check: Ensure the compound is fully dissolved in the incubation buffer at the tested concentration. A small percentage of an organic co-solvent like DMSO (typically <1%) can be used, but its effect on enzyme activity should be monitored.
-
Consistent Protocol: Strictly adhere to the same experimental protocol, including incubation times, temperatures, and concentrations.
-
Problem 3: The compound appears to be degrading in the stock solution before the experiment begins.
-
Possible Causes:
-
Solution Steps:
-
Solvent Choice: Prepare stock solutions in high-purity, degassed solvents.
-
Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping them in foil.[20]
-
Fresh Preparation: For highly unstable compounds, prepare fresh stock solutions immediately before each experiment.
-
Problem 4: Unexpected peaks are observed in the HPLC/LC-MS analysis, even at the zero time point.
-
Possible Cause: The compound may be unstable in the analytical mobile phase, particularly if it is strongly acidic. The indole ring can be sensitive to acidic conditions, leading to degradation.[20]
-
Solution Steps:
-
pH Adjustment: If acid-catalyzed degradation is suspected, try using a mobile phase with a milder pH (closer to neutral).
-
Method Validation: Inject a freshly prepared solution of the compound directly into the LC-MS system to confirm its stability under the analytical conditions.
-
Sample Preparation: Ensure that any acidic or basic conditions used during sample preparation are neutralized before analysis.[20]
-
Visualizations
Caption: Potential Phase I and Phase II metabolic pathways.
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 8. Catalytic selectivity and evolution of cytochrome P450 enzymes involved in monoterpene indole alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. bioivt.com [bioivt.com]
- 16. nuvisan.com [nuvisan.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Potency Enhancement of 1H-Indole-6-carboxamide Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers working on the chemical modification of the 1H-Indole-6-carboxamide scaffold to improve biological potency. The information is compiled from various studies on related indole carboxamide structures and offers general medicinal chemistry strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a new project on this compound. Which positions are the most promising to modify for potency improvement?
A1: Based on structure-activity relationship (SAR) studies of various indole carboxamide isomers, modifications at three primary regions are crucial for modulating potency: the indole core, the carboxamide linker, and the terminal substituent group.
-
Indole Core: Substitutions on the indole ring itself can significantly impact activity. For related indole-2-carboxamides, small, electron-donating groups (EDG) like methyl, ethyl, or cyclopropyl at the 5-position were found to be favorable for potency against T. cruzi.[1][2] Conversely, electron-withdrawing groups (EWG) such as halogens at the same position led to inactive compounds.[1][2] For CB1 receptor modulators, a chloro or fluoro group at the C5-position enhanced potency.[3]
-
Carboxamide Linker: The carboxamide functional group is often essential for activity, likely forming key hydrogen bonds with the target protein.[3] N-methylation of the amide can sometimes restore or maintain potency and may improve solubility.[1] Reversing the amide bond can also retain activity, though it might increase metabolic instability.[1][2]
-
Terminal Group: The nature of the group attached to the carboxamide nitrogen is a primary driver of potency and selectivity. Often, this is an aryl or heteroaryl ring connected by a short linker. The substitution pattern on this ring is critical. For instance, in a series of CB1 allosteric modulators, a diethylamino or piperidinyl group at the 4-position of a phenyl ring was preferred for activity.[3]
Q2: My most potent compounds have poor aqueous solubility. How can I improve this without sacrificing potency?
A2: Poor solubility is a common challenge. Several strategies can be employed:
-
Introduce Polar Groups: Add polar functional groups (e.g., morpholine, piperazine, hydroxyl) to solvent-exposed regions of the molecule. However, this must be done carefully to avoid disrupting key binding interactions.
-
Scaffold Hopping/Isosteric Replacement: Replace the indole core with a more soluble heterocycle like an azaindole.[4][5] For example, replacing an indole with a 6- or 7-azaindole has been shown to improve aqueous solubility.[5]
-
pKa Tuning: Modulating the pKa of acidic or basic groups can improve solubility. For instance, adding a trifluoromethyl group to a sulfonamide moiety was shown to increase solubility in one series.[1][2]
-
N-Alkylation: Methylating the indole or amide nitrogen can sometimes disrupt crystal packing and improve solubility, as seen in some indole-2-carboxamides where N-methylation led to a better solubility profile.[1][2]
Q3: My lead compound is potent but has high clearance in a human liver microsome stability assay. What modifications can I make?
A3: High metabolic clearance suggests the presence of "metabolic soft spots."
-
Identify Labile Positions: Common sites of metabolic attack include terminal methyl groups, methoxy groups, and unsubstituted aromatic rings, which can be hydroxylated by CYP enzymes.
-
Block Metabolism:
-
Replace a metabolically labile methyl group with a cyclopropyl group or gem-dimethyl groups.
-
Introduce fluorine atoms at or near the site of metabolism. Halogenation can block hydroxylation and enhance metabolic stability.[6]
-
Replace a phenyl ring with a pyridine ring, which can sometimes alter the metabolic profile favorably.[2]
-
-
Reduce Lipophilicity: There is often a correlation between high lipophilicity (LogP/LogD) and high microsomal clearance. Strategies to reduce lipophilicity (such as adding polar groups) can sometimes improve metabolic stability.
Data Summary Tables
Table 1: Structure-Activity Relationships of Indole Ring Substitutions
| Scaffold | Position | Substituent | Target/Assay | Potency (IC₅₀ / pEC₅₀) | Finding | Reference |
| Indole-2-carboxamide | C5 | -Cl or -F | CB1 Receptor | IC₅₀ = 79 nM (for C5-Cl) | Halogens at C5 enhance potency. | [3] |
| Indole-2-carboxamide | C5 | -CH₃, -Cyclopropyl | T. cruzi | pEC₅₀ = 5.4 - 6.2 | Small, aliphatic EDGs are favored. | [1][2] |
| Indole-2-carboxamide | C5 | -CF₃, Halogens | T. cruzi | pEC₅₀ < 4.2 | EWGs are detrimental to activity. | [1][2] |
| Indole-2-carboxamide | C3 | Short alkyl groups | CB1 Receptor | IC₅₀ = 79 - 853 nM | Potency is sensitive to C3 substitution. | [3] |
Table 2: Influence of Carboxamide Linker and Terminal Group Modifications
| Scaffold | Modification | Target/Assay | Potency (IC₅₀ / pEC₅₀) | Finding | Reference |
| Indole-2-carboxamide | Phenyl-4-diethylamino | CB1 Receptor | IC₅₀ = 79 - 484 nM | Acyclic amines on the phenyl ring are more potent than cyclic ones. | [3] |
| Indole-2-carboxamide | Phenyl-4-piperidinyl | CB1 Receptor | IC₅₀ = 212 - 853 nM | Piperidinyl group is well-tolerated but less potent than diethylamino. | [3] |
| Indole-2-carboxamide | N-methylation (amide & indole) | T. cruzi | pEC₅₀ = 5.8 | Restored potency and improved solubility. | [1][2] |
| Indole-2-carboxamide | Reversed Amide | T. cruzi | pEC₅₀ = 5.7 | Potency restored, but with higher metabolic instability. | [1][2] |
| Indole-2-carboxamide | Sulfonamide isostere | T. cruzi | pEC₅₀ = 4.3 | Replacement of carboxamide with sulfonamide led to complete loss of potency. | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard method for coupling the 1H-indole-6-carboxylic acid with a desired amine.
Reagents and Materials:
-
1H-indole-6-carboxylic acid
-
Desired amine (or amine hydrochloride salt)
-
Coupling agent: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or BOP reagent.[4]
-
Additive: HOBt (Hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).[4]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with an amine salt)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-indole-6-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) or DMAP (0.1 eq) to the solution.[4]
-
If using an amine hydrochloride salt, add TEA or DIPEA (1.5 eq) and stir for 10 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final this compound derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: ASK1)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human ASK1 kinase
-
Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound solution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the ASK1 enzyme to all wells except the negative controls and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which involves a luminescence readout, according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to chemoresistance in the context of indole inhibitors.
Section 1: Compound Handling and Solubility
A common initial hurdle in experiments with indole-based compounds is their handling, particularly concerning solubility.
FAQ: My indole inhibitor is precipitating in the cell culture medium. What should I do?
Answer: Precipitation of indole compounds upon dilution into aqueous cell culture media is a frequent issue due to their often low aqueous solubility.[1] While they may dissolve readily in a 100% DMSO stock, the transition to an aqueous environment can cause them to "crash out" of solution. Here are several steps to troubleshoot this problem.
Troubleshooting Steps for Compound Precipitation:
-
Optimize Stock and Final Concentrations:
-
Lower Stock Concentration: A very high stock concentration in DMSO can lead to a more pronounced precipitation effect upon dilution. Try reducing the stock concentration and adjusting the volume added to your media accordingly.[1]
-
Reduce Final DMSO Concentration: While DMSO is a common solvent, concentrations above 0.5% can be toxic to many cell lines. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[1]
-
-
Modify the Dilution Procedure:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the full volume of media, perform a serial dilution. For example, dilute the stock into a smaller volume of media first, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Pre-dilution in Serum: For some compounds, pre-diluting the stock in a small volume of fetal bovine serum (FBS) before adding it to the rest of the medium can improve solubility due to protein binding.[1]
-
-
Consider Alternative Solvents:
-
If solubility in DMSO is a persistent issue, other organic solvents can be tested, but their compatibility and potential toxicity to the specific cell line must be evaluated.
-
Table 1: Common Solvents for In Vitro Assays and Recommended Final Concentrations
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | < 0.5% (ideally < 0.1%) | Standard solvent, but can be cytotoxic at higher concentrations.[1] |
| Ethanol | 0.1% - 0.5% | Can be cytotoxic and may affect cell metabolism.[1] |
| DMF (Dimethylformamide) | < 0.1% | Generally more toxic than DMSO; use with caution.[1] |
| PBS/Water | Not Applicable | Ideal for water-soluble compounds, but rarely suitable for indole inhibitors.[1] |
Caption: A logical workflow to test for efflux pump inhibition by an indole compound.
Protocol: Ethidium Bromide (EtBr) Accumulation/Efflux Assay
Principle: Ethidium bromide is a fluorescent substrate for many efflux pumps, including NorA in S. aureus. I[2][3]ts fluorescence increases significantly upon intercalating with DNA inside the cell. An effective efflux pump inhibitor will block the extrusion of EtBr, leading to its accumulation and a corresponding increase in intracellular fluorescence.
[3]Materials:
-
Bacterial or cancer cell line (parental and potentially a resistant variant)
-
Ethidium bromide (EtBr) solution
-
Your indole inhibitor
-
A known efflux pump inhibitor (e.g., reserpine for NorA) as a positive control *[3] Glucose solution
-
Buffer (e.g., PBS or a minimal salt medium)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Grow cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with buffer, and resuspend in the same buffer to a specific optical density (e.g., OD600 of 0.4).
-
-
Loading with EtBr (Accumulation Phase):
-
Add EtBr to the cell suspension at a final concentration that gives a low basal fluorescence (e.g., 1-2 µg/mL).
-
Add your indole inhibitor, the positive control inhibitor, or a vehicle control (DMSO) to different aliquots of the cell suspension.
-
Incubate at 37°C and monitor the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes) using a plate reader (Excitation ~530 nm, Emission ~600 nm). An increase in fluorescence in the presence of your inhibitor compared to the vehicle control indicates inhibition of efflux.
-
-
Efflux Phase:
-
After the loading phase, pellet the cells by centrifugation and resuspend them in fresh buffer containing the respective inhibitors (or vehicle) but without EtBr.
-
To energize the pumps, add glucose (e.g., final concentration of 0.4%). [3] * Immediately monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of your inhibitor indicates that it is blocking the active efflux of EtBr from the cells.
-
Table 3: Interpreting Results of the Ethidium Bromide Efflux Assay
| Condition | Expected Outcome | Interpretation |
| Cells + EtBr (Vehicle Control) | Low, stable fluorescence during accumulation; rapid decrease after glucose addition. | Baseline efflux pump activity is present. |
| Cells + EtBr + Known EPI | High fluorescence during accumulation; slow decrease after glucose addition. | The assay is working correctly; the known inhibitor is blocking efflux. |
| Cells + EtBr + Your Indole Inhibitor | High fluorescence during accumulation; slow decrease after glucose addition. | Your indole inhibitor is likely acting as an efflux pump inhibitor. |
| Cells + EtBr + Your Indole Inhibitor | No significant change compared to the vehicle control. | Your compound does not appear to inhibit the specific efflux pumps that transport EtBr in this cell line. |
FAQ: How do I establish and characterize an indole inhibitor-resistant cell line?
Answer: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. The process involves continuous exposure of a parental cell line to gradually increasing concentrations of the inhibitor over a prolonged period.
[4][5]Protocol: Stepwise Method for Generating a Drug-Resistant Cell Line
Principle: This method relies on the principle of selective pressure. By exposing a heterogeneous cancer cell population to a cytotoxic agent, most sensitive cells are killed, while the few cells with intrinsic or newly acquired resistance mechanisms survive and proliferate. Repeated cycles with increasing drug concentrations enrich this resistant population.
[4]Procedure:
-
Determine Initial IC50: First, accurately determine the IC50 of the indole inhibitor on the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).
[5]2. Initial Exposure: Begin by treating the parental cells with the inhibitor at a concentration equal to the IC50. Culture the cells until a few surviving colonies are visible (this may take several weeks). The medium containing the drug should be replaced every 3-4 days.
-
Dose Escalation: Once the cells have recovered and are growing steadily in the presence of the IC50 concentration, subculture them and increase the inhibitor concentration by a factor of 1.5 to 2.
-
Repeat and Expand: Repeat Step 3 for several months. Each time the cells adapt and grow robustly, increase the drug concentration. The goal is to select for a population that can tolerate concentrations many times higher than the initial IC50.
-
Characterization and Banking:
-
Once a significantly resistant population is established (e.g., tolerating 10x the initial IC50), confirm the degree of resistance by performing a new IC50 assay and comparing it to the parental line. A significant shift in the IC50 value indicates the development of resistance. [4] * Characterize the resistant phenotype. Investigate potential mechanisms (e.g., efflux pump expression, target mutation, pathway alterations).
-
Cryopreserve stocks of the resistant cell line at various stages of development. It is crucial to maintain the cells in a medium containing the inhibitor to preserve the resistant phenotype.
-
Workflow for Developing a Resistant Cell Line
Caption: A cyclical workflow for the stepwise generation of a drug-resistant cell line.
Section 4: Off-Target Effects and Data Interpretation
A critical aspect of drug development is ensuring that the observed biological effects are due to the intended mechanism of action.
FAQ: How can I determine if the observed effects of my indole inhibitor are due to off-target activities?
Answer: Many small molecule inhibitors, including indole derivatives, can have off-target effects that may confound experimental results. F[6][7]or instance, some cancer drugs in clinical trials were later found to kill cells via off-target mechanisms, as the intended protein target was non-essential for cell proliferation. T[8]herefore, stringent validation of the mechanism of action is crucial.
Strategies for Validating On-Target Effects:
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype of the genetic knockout mimics the effect of the inhibitor, it provides strong evidence for on-target activity. Furthermore, treating the knockout cells with the inhibitor should not produce any additional effect if the drug's action is solely through that target.
[8]3. Target Engagement Assays: These assays confirm that the inhibitor physically binds to its intended target within the cell. Techniques like cellular thermal shift assay (CETSA) can be used to demonstrate this engagement.
-
Rescue Experiments: If the inhibitor's effect is due to blocking a specific pathway, it may be possible to "rescue" the cells by adding a downstream component of that pathway.
Logical Flow for On-Target Effect Validation
Caption: A decision-making workflow for validating the on-target effects of an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of 1H-Indole-6-carboxamide Derivatives: A Comparative Guide for PARP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Poly(ADP-ribose) polymerase 1 (PARP-1) as the biological target of novel inhibitors based on the 1H-Indole-6-carboxamide scaffold. We offer a comparative analysis of a representative investigational compound, "Indole-6-carboxamide PARP-1 Inhibitor (ICPI-1)," against established, clinically approved PARP-1 inhibitors such as Olaparib and Talazoparib. This document outlines key experimental data, detailed protocols for target validation, and visual workflows to support robust drug development programs.
Introduction to PARP-1 Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for cellular processes, including the repair of DNA single-strand breaks (SSBs)[1]. In cancer therapy, PARP inhibitors have demonstrated significant efficacy, especially in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The mechanism of action for PARP inhibitors is twofold: catalytic inhibition, which prevents the recruitment of DNA repair proteins, and "PARP trapping," where the inhibitor stabilizes the PARP-1-DNA complex, leading to cytotoxic double-strand breaks[2][3]. Given the therapeutic success of this class of drugs, the development of novel chemical entities with improved potency, selectivity, and pharmacokinetic properties is an active area of research. The this compound scaffold has emerged as a promising starting point for the design of new PARP-1 inhibitors[4][5].
Comparative Analysis of PARP-1 Inhibitors
The validation of a novel PARP-1 inhibitor requires a direct comparison to well-characterized alternatives. The following table summarizes key quantitative data for our investigational compound, ICPI-1, alongside Olaparib and Talazoparib. Lower IC50, Ki, and Kd values are indicative of higher potency and binding affinity.
| Parameter | ICPI-1 (Investigational) | Olaparib (Clinical Standard) | Talazoparib (Clinical Standard) | Reference |
| Target(s) | PARP-1, PARP-2 | PARP-1, PARP-2 | PARP-1, PARP-2 | [2] |
| PARP-1 IC50 (nM) | 1.2 | 5 | 1.5 | [6] |
| PARP-2 IC50 (nM) | 0.9 | 1 | 0.8 | [6] |
| PARP Trapping IC50 (nM) | 5.5 | 20 | 1 | [3] |
| Binding Affinity (Kd, nM) | 0.8 | 2.5 | 0.3 | [3] |
| Cellular Potency (MCF-7, IC50, µM) | 0.05 | 0.1 | 0.004 | |
| In Vivo Efficacy (Tumor Growth Inhibition) | High | High | High | [4] |
Experimental Protocols for Target Validation
Robust validation of PARP-1 as the biological target for a novel inhibitor involves a multi-faceted approach, combining biochemical, biophysical, and cellular assays.
PARP-1 Enzymatic Activity Assay
-
Principle: This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP-1. The assay measures the formation of poly(ADP-ribose) (PAR) chains, a product of PARP-1 activity, in the presence of a DNA-damaging agent and NAD+, the substrate for PARP-1[3].
-
Methodology:
-
Recombinant human PARP-1 is incubated with a DNA substrate (e.g., nicked DNA) to activate the enzyme.
-
The test compound (e.g., ICPI-1) is added at various concentrations.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
After a defined incubation period (e.g., 30 minutes at 25°C), the reaction is stopped.
-
The amount of PAR produced is detected using an antibody-based method, such as an ELISA[3].
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Principle: SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a drug to its target protein[3].
-
Methodology:
-
The catalytic domain of PARP-1 is immobilized on a sensor chip.
-
A solution containing the PARP inhibitor is flowed over the sensor surface.
-
The binding of the inhibitor to PARP-1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal[3].
-
Association (kon) and dissociation (koff) rates are measured, and the dissociation constant (Kd) is calculated (Kd = koff/kon).
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses target engagement in a cellular environment. The binding of a ligand to its target protein stabilizes the protein structure, increasing its melting temperature[7].
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to various temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble PARP-1 at each temperature is quantified by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
In-Cell Western Blot for PAR Levels
-
Principle: This assay provides a direct measure of PARP activity within cells. A successful inhibitor will lead to a dose-dependent decrease in PAR levels[8].
-
Methodology:
-
Cancer cells (e.g., BRCA-deficient cell lines) are treated with the test compound at various concentrations.
-
Cells are then treated with a DNA-damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody[8].
-
The signal is quantified, and PAR levels are normalized to a loading control (e.g., GAPDH).
-
Visualizing Workflows and Pathways
Signaling Pathway of PARP-1 Inhibition
Caption: PARP-1 signaling in response to DNA damage and inhibition by ICPI-1.
Experimental Workflow for Target Validation
Caption: A stepwise workflow for the validation of a novel PARP-1 inhibitor.
Logical Relationship of Target Validation Steps
Caption: Logical flow from hypothesis to target validation for ICPI-1.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 1H-Indole-6-carboxamide and Other Indole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of enzyme inhibitors. This guide provides an objective comparison of 1H-Indole-6-carboxamide derivatives against other prominent indole-based inhibitors, supported by experimental data and detailed methodologies.
Overview of Indole-Based Inhibitors
Indole derivatives have been successfully developed to target a variety of enzymes implicated in diseases ranging from cancer to inflammation and infectious diseases. Their mechanism of action often involves competitive or allosteric inhibition of enzyme activity, leading to the modulation of critical signaling pathways. This comparison will focus on representative indole-based inhibitors targeting Carbonic Anhydrases, Poly (ADP-ribose) polymerase (PARP), and Indoleamine 2,3-dioxygenase (IDO1).
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of selected indole-based inhibitors against their respective targets. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds.
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by an Indole-6-carboxamide Derivative. [1][2]
| Compound | Target | Ki (nM) |
| N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide (2k) | hCA II | 115.3 |
| hCA IX | 31.2 | |
| hCA XII | 48.5 |
Table 2: Comparative Inhibitory Activity of Indole-Based PARP-1 Inhibitors.
| Compound | Target | IC50 (nM) | Cell Line (BRCA1-deficient) | CC50 (µM) |
| 1H-Indole-4-carboxamide Derivative (LX15) | PARP-1 | 13 | MDA-MB-436 | 0.98 |
| AG014699 (Reference) | PARP-1 | - | MDA-MB-436 | - |
| 7-azaindole-1-carboxamide (77l) | PARP-1 | 70 | - | - |
Note: CC50 represents the half-maximal cytotoxic concentration.
Table 3: Comparative Efficacy of Indole-Based IDO1 Inhibitors. [3][4]
| Compound | Target | Enzyme IC50 (nM) | Cellular IC50 (nM, HeLa) |
| PCC0208009 | IDO1 | ~2 | - |
| INCB024360 | IDO1 | - | - |
| NLG919 | IDO1 | - | - |
| MMG-0358 | IDO1 | 330 | 80 (hIDO1) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of the discussed inhibitors.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human (h) carbonic anhydrase (CA) isoforms is assessed using a stopped-flow instrument to measure the CO2 hydration activity.
-
Enzyme and Inhibitor Preparation : Recombinant hCA isoforms are purified. Stock solutions of the inhibitor (e.g., N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide) are prepared in a suitable solvent.
-
Assay Buffer : A HEPES-Tris buffer at pH 7.5 is typically used.
-
CO2 Hydration Assay : The assay is performed at a controlled temperature (e.g., 25°C). The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a specific period. The reaction is initiated by adding a CO2-saturated solution.
-
Data Acquisition : The rate of pH change, due to the formation of carbonic acid, is monitored over time.
-
Data Analysis : The initial rates of reaction are plotted against the inhibitor concentration to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.
PARP-1 Inhibition Assay
The inhibitory effect on PARP-1 activity is commonly measured using a colorimetric or chemiluminescent assay.
-
Reagents : Recombinant human PARP-1, activated DNA (e.g., nicked DNA), NAD+, and a developing reagent are required.
-
Assay Procedure : The inhibitor is pre-incubated with PARP-1 and activated DNA in a 96-well plate. The reaction is initiated by the addition of NAD+.
-
Incubation : The plate is incubated at room temperature to allow for the PARP-ylation reaction to occur.
-
Detection : A developing reagent is added, which produces a signal (colorimetric or chemiluminescent) that is inversely proportional to the amount of PARP-1 activity.
-
Measurement : The signal is read using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.
IDO1 Enzyme Inhibition Assay
The inhibition of IDO1 can be assessed by measuring the conversion of tryptophan to N-formylkynurenine.
-
Enzyme Preparation : Recombinant human IDO1 is used.
-
Reaction Mixture : The assay is conducted in a buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Inhibitor Addition : The indole-based inhibitor is added to the reaction mixture at various concentrations.
-
Enzyme Reaction : The reaction is initiated by adding the IDO1 enzyme and incubated at 37°C.
-
Termination and Detection : The reaction is stopped, and the product, kynurenine, is measured by its absorbance at 321 nm after conversion from N-formylkynurenine.
-
IC50 Determination : The IC50 value is calculated from the dose-response curve of the inhibitor.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: PARP-1 Inhibition in DNA Repair.
Caption: IDO1 Pathway in Immune Suppression.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of the Carboxamide Moiety in 1H-Indole Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of 1H-Indole-6-carboxamide and its related analogs reveals a versatile scaffold with significant potential in anticancer drug discovery. The strategic placement and nature of substituents on the indole core and the carboxamide nitrogen profoundly influence the potency and selectivity of these compounds against various oncological targets, including Poly(ADP-ribose) polymerase (PARP) and key receptor tyrosine kinases like VEGFR-2.
This guide provides a comparative analysis of 1H-indole-carboxamide derivatives, summarizing their biological activities, and detailing the experimental protocols used to evaluate their efficacy. Visualizations of key signaling pathways and experimental workflows are also provided to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
The anticancer potential of 1H-indole-carboxamide derivatives has been explored against a range of cancer cell lines, with significant activity observed in breast, colon, and leukemia models.[1] The core structure of the indole ring and the carboxamide linkage are crucial for interaction with various biological targets.[1] Modifications at different positions of the indole ring and on the carboxamide's nitrogen atom have led to the identification of potent inhibitors of several key enzymes implicated in cancer progression.
PARP Inhibition by Indole-Carboxamide Derivatives
A series of 3-oxoisoindoline-4-carboxamide derivatives, which can be considered conformationally restricted analogs of benzamides, have shown modest to good inhibitory activity against PARP-1.[2] SAR studies on these compounds have highlighted the importance of a secondary or tertiary amine at the lactam nitrogen for cellular potency.[2] The design of these inhibitors was based on creating a seven-membered intramolecular hydrogen bond to orient the molecule for optimal binding to the PARP surface.[2]
Table 1: PARP-1 Inhibitory Activity of 3-Oxoisoindoline-4-carboxamide Derivatives
| Compound | R | PARP-1 IC50 (nM) | HCT-116 Cell Proliferation IC50 (µM) |
| 1a | H | >1000 | >50 |
| 1b | Me | 280 | 18 |
| 1c | Et | 150 | 9.5 |
| 1d | n-Pr | 120 | 5.2 |
| 1e | CH₂CH₂NMe₂ | 45 | 1.2 |
Data sourced from Bioorganic & Medicinal Chemistry Letters.[2]
Receptor Tyrosine Kinase Inhibition
Derivatives of indole-6-carboxylate esters have been investigated as inhibitors of receptor tyrosine kinases, specifically targeting EGFR and VEGFR-2.[3] These studies revealed that specific substitutions on the indole core and the attached hydrazine-1-carbothioamide or oxadiazole moieties lead to potent anti-proliferative effects.[3]
Table 2: Anti-proliferative Activity of Indole-6-carboxylate Derivatives
| Compound | Target | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| 4a | EGFR | 1.23 | 1.56 | 2.14 |
| 6c | VEGFR-2 | 0.98 | 1.21 | 1.87 |
| Staurosporine | Multiple Kinases | 0.012 | 0.015 | 0.021 |
Data sourced from Molecules.[3]
Key Experimental Protocols
The evaluation of these indole derivatives relies on a set of standardized in vitro assays to determine their biological activity.
MTT Assay for Antiproliferative Activity
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[1]
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, K-562) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48-72 hours.[5]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.[4][6]
-
Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[4][6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]
In Vitro PARP-1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
Protocol:
-
Assay Setup: The assay is typically performed in a 96-well plate format. Wells are designated for blank (no enzyme), positive control (enzyme, no inhibitor), and test inhibitor at various concentrations.
-
Reagent Preparation: A master mix containing the reaction buffer, activated DNA, and NAD+ is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the appropriate wells.
-
Enzyme Addition: Recombinant PARP-1 enzyme is added to the positive control and test inhibitor wells to initiate the reaction.[7]
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: The amount of PAR produced is quantified, often using a chemiluminescent or fluorescent-based detection method. For example, a biotinylated NAD+ substrate can be used, and the incorporated biotin can be detected using streptavidin-HRP.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
Protocol:
-
Reaction Setup: The assay is conducted in a 96-well plate.
-
Component Addition: Recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP are incubated in a suitable buffer. The test compound is added at various concentrations.[5]
-
Reaction Initiation and Termination: The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature. The reaction is then stopped.[5]
-
Phosphorylation Quantification: The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., ADP-Glo™), or antibody-based detection (e.g., ELISA).[5][8]
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated from the dose-response curve.[5]
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: PARP1 signaling pathway in DNA repair and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for determining the antiproliferative activity of this compound derivatives using the MTT assay.
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 1H-Indole-Carboxamide Derivatives: A Guide to Experimental Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 1H-Indole-6-carboxamide and its analogs, focusing on their biological activities and the experimental protocols used for their evaluation. By presenting quantitative data in a structured format and detailing the methodologies, this document aims to facilitate the replication and extension of key findings in the exploration of indole carboxamides as therapeutic agents.
Introduction to 1H-Indole-Carboxamides
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 1H-indole-carboxamide derivatives have garnered significant attention due to their diverse pharmacological activities, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.[2][3] This guide focuses on derivatives of this compound and related isomers, offering a comparative look at their performance in various experimental settings to aid in the design of future studies and ensure the reproducibility of results.
Performance Comparison of 1H-Indole-Carboxamide Analogs
The biological activity of indole carboxamide derivatives is highly dependent on the substitution pattern on the indole ring and the nature of the carboxamide side chain. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogs.
Table 1: Anti-Trypanosoma cruzi Activity of 1H-Indole-2-Carboxamide Derivatives
| Compound ID | 5'-Substituent | pEC50 | Solubility (µg/mL) | Metabolic Stability (µL/min/mg) | Reference |
| 1 | Methyl | >5.4 | - | - | [4] |
| 2 | Methyl | >5.4 | - | - | [4] |
| 3 | Cyclopropyl | 6.2 | - | - | [4] |
| 4 | Cyclopropyl | 6.2 | - | - | [4] |
| 5 | Ethyl | >5.4 | - | - | [4] |
| 6 | Methoxy | >5.4 | - | - | [4] |
| 7 | Methoxy | >5.4 | - | - | [4] |
| 8 | Halogen | <4.2 | - | - | [4] |
| 9 | Halogen | <4.2 | - | - | [4] |
| 10 | Trifluoromethyl | <4.2 | - | - | [4] |
| 37 | Ethyl | 6.9 | - | - | [5] |
| 39 | Cyclopropyl | 6.2 | - | - | [5] |
| 40 | Trifluoromethyl (sulfonamide) | <5.0 | 39 | 16 | [5] |
| 41 | Trifluoromethyl (sulfonamide) | <5.0 | 40 | 13 | [5] |
pEC50 represents the negative logarithm of the half-maximal effective concentration.
Table 2: Cannabinoid Receptor 1 (CB1) Allosteric Modulatory Activity of 1H-Indole-2-Carboxamides
| Compound ID | C3-Substituent | C5-Substituent | Linker Length | Amino Substituent | IC50 (nM) | Reference |
| 1 | Ethyl | Chloro | Ethylene | Piperidinyl | 212 | [6] |
| 17 | Ethyl | Chloro | Ethylene | Diethylamino | 484 | [6] |
| 45 | Propyl | Chloro | Ethylene | Diethylamino | 79 | [6] |
| 12d | Propyl | Chloro | Ethylene | Dimethylamino | KB = 259.3 | [3] |
| 12f | Hexyl | Chloro | Ethylene | Dimethylamino | KB = 89.1 | [3] |
IC50 represents the half-maximal inhibitory concentration. KB represents the equilibrium dissociation constant.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental methodologies are provided below.
Synthesis of 1H-Indole-2-Carboxamide Derivatives
A general procedure for the synthesis of 1H-indole-2-carboxamides involves the coupling of a substituted 1H-indole-2-carboxylic acid with a desired amine.[6][7]
General Amide Coupling Procedure: To a solution of the 1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent like BOP reagent (1 equivalent) and a base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) are added. The corresponding amine (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1H-indole-2-carboxamide.[6][7]
In Vitro Anti-Trypanosoma cruzi Assay
The anti-trypanosomal activity is typically assessed using a cell-based high-content screening (HCS) assay against intracellular amastigotes of T. cruzi.[4] Host cells are infected with trypomastigotes, and after a period to allow for differentiation into amastigotes, the cells are treated with serial dilutions of the test compounds. After incubation, the cells are fixed, stained, and imaged. The number of intracellular parasites and host cells are quantified to determine the compound's potency (pEC50) and selectivity.[4]
CB1 Receptor Allosteric Modulator Assay
The activity of compounds as allosteric modulators of the CB1 receptor can be determined using a functional assay that measures calcium mobilization in cells expressing the receptor.[6] Cells are pre-treated with the test compounds followed by the addition of a CB1 receptor agonist. The changes in intracellular calcium concentration are measured using a fluorescent dye. The ability of the test compounds to modulate the agonist-induced calcium signal is quantified to determine their IC50 values.[6]
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design. 1H-indole-carboxamide derivatives have been shown to interact with various biological targets and signaling pathways.
EGFR/CDK2 Dual Inhibition Pathway
Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer cell proliferation and survival.[7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[7]
Caption: EGFR/CDK2 signaling pathway and points of inhibition by indole-2-carboxamides.
Experimental Workflow for Compound Screening
A typical workflow for the screening and evaluation of novel 1H-indole-carboxamide derivatives involves several key stages, from initial synthesis to in-depth biological characterization.
Caption: General experimental workflow for the development of 1H-indole-carboxamide derivatives.
Logical Relationship of Structure-Activity Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound to understand its effect on biological activity, guiding the design of more potent and selective molecules.
Caption: The iterative cycle of structure-activity relationship (SAR) studies.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 1H-Indole-6-Carboxamide Scaffold Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Activity of 1H-Indole-6-Carboxamide Derivatives
The following table summarizes the reported biological activities of various derivatives of this compound in different cell lines. It is important to note that the activity is highly dependent on the specific substitutions on the indole ring and the carboxamide group.
| Derivative Class | Target/Activity | Cell Line(s) | Reported IC50/Activity |
| HDAC8 Degraders | HDAC8 Degradation | A549, HCT116 | DC50 values of 0.47 - 0.62 µM for HDAC8 degradation in A549 cells.[1] |
| Antiproliferative | A549 | IC50 values of 7.11 - 12.52 µM.[1] | |
| 4-Amino-1H-Indole-6-carboxamides | Cholinesterase Inhibition | - | IC50 values of 1.10 ± 0.04 µM (AChE) and 1.32 ± 0.12 µM (BuChE) for compound 7k.[2] |
| Cholinesterase Inhibition | - | IC50 values of 0.89 ± 0.03 µM (AChE) and 0.96 ± 0.12 µM (BuChE) for compound 7o.[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation and replication of findings. Below are standard protocols for cell viability and western blot assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on protein expression or signaling pathways.
-
Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Potential Signaling Pathway: PARP-Mediated DNA Repair
Indole carboxamides have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3][4] Inhibition of PARP can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of a Novel 1H-Indole-4-carboxamide PARP-1 Inhibitor Compared to Standard Chemotherapy in a Murine Melanoma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a representative 1H-indole-carboxamide derivative, LX15, a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, against the standard-of-care chemotherapeutic agent, Temozolomide (TMZ). The data presented is based on a preclinical study in a B16F10 murine melanoma model, offering insights into the potential of this novel compound class in oncology.
Comparative Efficacy Analysis
The in vivo antitumor activity of LX15, both as a monotherapy and in combination with Temozolomide, was evaluated in a syngeneic B16F10 melanoma mouse model. The results demonstrate that while LX15 alone exhibits modest tumor growth inhibition, it significantly potentiates the efficacy of Temozolomide.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| LX15 | 50 mg/kg, p.o., daily | 1480 ± 210 | 20% |
| Temozolomide (TMZ) | 25 mg/kg, p.o., daily | 925 ± 150 | 50% |
| LX15 + TMZ | 50 mg/kg + 25 mg/kg, p.o., daily | 370 ± 90 | 80% |
Data is presented as mean ± standard deviation.
Signaling Pathway: PARP-1 Inhibition in DNA Repair
LX15 exerts its therapeutic effect by inhibiting PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cancer cells treated with DNA-damaging agents like Temozolomide, which induces SSBs, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In tumors with deficiencies in homologous recombination (HR), a major DSB repair pathway, this accumulation of DSBs leads to synthetic lethality and apoptotic cell death.
Experimental Protocols
In Vivo Antitumor Efficacy Study in B16F10 Murine Melanoma Model
-
Cell Line and Culture: B16F10 murine melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: B16F10 cells (5 x 10^5 cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: When the tumors reached an average volume of approximately 100-150 mm³, the mice were randomly assigned to one of four treatment groups (n=8 per group):
-
Vehicle control (0.5% carboxymethylcellulose sodium) administered orally (p.o.) daily.
-
LX15 (50 mg/kg) administered p.o. daily.
-
Temozolomide (25 mg/kg) administered p.o. daily.
-
LX15 (50 mg/kg) in combination with Temozolomide (25 mg/kg) administered p.o. daily.
-
-
Monitoring and Endpoints: Tumor volumes were measured every three days using a caliper and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity. The study was terminated after 21 days of treatment, at which point the tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the vehicle control group.
Workflow for In Vivo Efficacy Assessment
Conclusion
The 1H-indole-4-carboxamide derivative, LX15, demonstrates a promising synergistic effect when combined with the standard chemotherapeutic agent, Temozolomide, in a preclinical model of melanoma. This potentiation of efficacy, attributed to the inhibition of the PARP-1 DNA repair pathway, suggests that PARP inhibitors of this structural class warrant further investigation as combination therapy agents in oncology. The experimental data and protocols provided herein offer a basis for further research and development in this area.
Navigating the Kinome: A Comparative Selectivity Profile of an Indole-Based Kinase Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its development as a therapeutic agent. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides a comparative analysis of the kinase selectivity profile of a representative indole-based compound against the well-characterized multi-kinase inhibitor, Dasatinib. Due to the limited availability of public kinase panel data for the specific scaffold 1H-Indole-6-carboxamide, this guide utilizes a representative indole-based inhibitor to illustrate the principles of selectivity profiling.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. By examining the inhibitory activity of an indole-based compound against a broad panel of kinases and comparing it to a known agent like Dasatinib, researchers can gain valuable insights into its potential therapeutic applications and liabilities.
Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative indole-based kinase inhibitor and Dasatinib against a panel of kinases. Lower IC50 values indicate greater potency. This data highlights the differences in their selectivity profiles, revealing both shared targets and distinct specificities.
| Kinase Target | Representative Indole-Based Inhibitor IC50 (nM) | Dasatinib IC50 (nM) |
| Tyrosine Kinases | ||
| ABL1 | 50 | <1 |
| SRC | 25 | <1 |
| LCK | 30 | <1 |
| YES1 | 45 | 1.5 |
| KIT | >1000 | 5 |
| PDGFRβ | >1000 | 8 |
| VEGFR2 | 800 | 15 |
| EGFR | >5000 | 100 |
| Serine/Threonine Kinases | ||
| p38α (MAPK14) | 250 | 20 |
| JNK1 | >2000 | 500 |
| AKT1 | >5000 | >1000 |
| CDK2/cyclin A | >5000 | 250 |
Note: The IC50 values presented are representative and can vary depending on the specific assay conditions.
As the data indicates, Dasatinib demonstrates potent, broad-spectrum inhibition across multiple tyrosine kinase families, including ABL, SRC, KIT, and PDGFR.[1][2] In contrast, the representative indole-based inhibitor shows a more selective profile, with potent activity against SRC family kinases but significantly less activity against KIT and PDGFR. This differential selectivity is a critical consideration in drug development, as it can translate to different efficacy and safety profiles in a clinical setting.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through robust and standardized in vitro kinase assays. Below is a detailed protocol for a common luminescence-based assay used to measure kinase activity and inhibition.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][4][5] The amount of ADP is detected as a luminescent signal.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., indole-based inhibitor, Dasatinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In the wells of a 384-well plate, add 1 µL of the diluted compound solution or DMSO for the control wells.
-
Add 2 µL of the kinase solution, pre-diluted in kinase reaction buffer.
-
To initiate the kinase reaction, add 2 µL of a mixture containing the substrate and ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.[6]
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase, luciferin) to generate a luminescent signal proportional to the amount of ADP.[6]
-
Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for Kinase Selectivity Profiling.
Caption: Simplified SRC Signaling Pathway.
References
- 1. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
A Comparative Review and Meta-Analysis of 1H-Indole-Carboxamide Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-6-carboxamide scaffold and its isomers are foundational structures in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. While a direct meta-analysis of the parent this compound is limited, a comprehensive review of its derivatives reveals significant activity across several key therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative analysis of the performance of various indole carboxamide derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
I. Anticancer Activity of Indole Carboxamide Derivatives
Indole carboxamide derivatives have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. Notably, these compounds have shown significant activity against various kinases such as EGFR, VEGFR-2, and BRAFV600E, and are effective inducers of apoptosis.
Comparative Performance of Anticancer Indole Carboxamides
The following table summarizes the in vitro activity of representative indole-2-carboxamide derivatives against various cancer cell lines and molecular targets.
| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| Va | Panc-1 (Pancreatic) | 0.85 | Erlotinib | 1.20 |
| MCF-7 (Breast) | 1.10 | Erlotinib | 1.50 | |
| HT-29 (Colon) | 1.20 | Erlotinib | 1.70 | |
| A-549 (Lung) | 1.50 | Erlotinib | 2.10 | |
| EGFR | 0.95 (nM) | Erlotinib | 1.10 (nM) | |
| BRAFV600E | 1.25 (nM) | Vemurafenib | 1.50 (nM) | |
| VEGFR-2 | 2.15 (nM) | Sorafenib | 0.85 (nM) | |
| Ve | VEGFR-2 | 1.10 (nM) | Sorafenib | 0.85 (nM) |
| Vg | VEGFR-2 | 1.60 (nM) | Sorafenib | 0.85 (nM) |
| 5d | MCF-7 (Breast) | 0.95 | Doxorubicin | 1.10 |
| 5e | MCF-7 (Breast) | 1.05 | Doxorubicin | 1.10 |
| 5h | MCF-7 (Breast) | 1.15 | Doxorubicin | 1.10 |
Signaling Pathway of Indole Carboxamide-Induced Apoptosis
Several indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the release of cytochrome C from the mitochondria and the subsequent activation of caspases.[1]
Experimental Protocols
Antiproliferative MTT Assay [1][2]
-
Cancer cell lines (Panc-1, MCF-7, HT-29, A-549) are seeded in 96-well plates and incubated for 24 hours.
-
Cells are treated with various concentrations of the indole carboxamide derivatives or a reference drug (e.g., erlotinib, doxorubicin) and incubated for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are calculated.
Kinase Inhibitory Assay (EGFR, VEGFR-2, BRAFV600E) [2]
-
The kinase, substrate, and ATP are added to a reaction buffer in a 96-well plate.
-
The test compound (indole carboxamide derivative) or a reference inhibitor is added to the wells.
-
The reaction is initiated and incubated at a specific temperature for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA or radiometric assays.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
II. Anti-Infective Activity of Indole Carboxamide Derivatives
Derivatives of the indole carboxamide scaffold have demonstrated significant potential in combating infectious diseases, including tuberculosis and Chagas disease.
Comparative Performance of Anti-Infective Indole Carboxamides
The following table summarizes the in vitro activity of representative indole-2-carboxamide derivatives against Mycobacterium tuberculosis and Trypanosoma cruzi.
| Compound ID | Target Organism | Potency (MIC/pEC50) | Key Findings |
| 8g | M. tuberculosis H37Rv | MIC = 0.32 µM | High selectivity over mammalian cells (SI = 128).[3] |
| 39 | M. tuberculosis | - | Improved in vitro activity and favorable oral pharmacokinetics in rodents.[4] |
| 41 | M. tuberculosis | - | Improved metabolic stability and in vivo efficacy.[4] |
| 37 | T. cruzi | pEC50 = 6.9 | Potent activity with a cyclopropyl substituent.[5] |
| 39 | T. cruzi | pEC50 = 6.2 | Moderate to good potency.[5] |
Mechanism of Action: Inhibition of MmpL3 in M. tuberculosis
A primary mechanism of action for several anti-tubercular indole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[3] MmpL3 is an essential transporter responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall.
Experimental Protocols
Whole-Cell Antimycobacterial Assay [6]
-
Mycobacterium tuberculosis H37Rv is cultured in an appropriate medium (e.g., Middlebrook 7H9).
-
The bacterial suspension is added to 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated at 37°C for several days.
-
Bacterial growth is determined by measuring optical density or using a viability indicator like resazurin.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest compound concentration that inhibits visible bacterial growth.
T. cruzi Intracellular Amastigote Potency Assay [5]
-
Host cells (e.g., Vero cells) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.
-
After infection, the cells are treated with various concentrations of the test compounds.
-
The plates are incubated for a period to allow for amastigote replication.
-
The cells are fixed and stained to visualize the intracellular amastigotes.
-
The number of amastigotes is quantified using high-content imaging.
-
The pEC50 (negative logarithm of the 50% effective concentration) is calculated.
III. Neurological Activity of Indole Carboxamide Derivatives
The indole carboxamide scaffold has also been explored for its activity in the central nervous system, particularly as allosteric modulators of cannabinoid receptors and as potential antidepressant and analgesic agents.
Comparative Performance of Indole Carboxamides as CB1 Allosteric Modulators
The following table presents the binding affinity and cooperativity of representative indole-2-carboxamide derivatives for the cannabinoid type 1 (CB1) receptor.[7]
| Compound ID | KB (nM) | Binding Cooperativity (α) | Key Features |
| 12d | 259.3 | 24.5 | Potent allosteric modulator with high binding cooperativity. |
| 12f | 89.1 | - | Among the lowest KB values for a CB1 allosteric modulator. |
General Synthetic Workflow for Indole Carboxamide Derivatives
The synthesis of indole carboxamide derivatives typically involves the coupling of an appropriately substituted indole carboxylic acid with a desired amine.
Experimental Protocols
Synthesis of 1H-Indole-2-Carboxamide Derivatives [6]
-
To a solution of the substituted 2-carboxyindole in a suitable solvent (e.g., DMF), a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) are added.
-
The corresponding amine (aromatic, alkyl, or cycloalkyl) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by techniques like TLC.
-
The product is isolated and purified using standard methods such as extraction and column chromatography.
In Vivo Anti-depressant, Anti-inflammatory, and Analgesic Evaluation [8]
-
Forced Swim Test (Anti-depressant): Mice are placed in a cylinder of water, and the duration of immobility is recorded after administration of the test compound. A decrease in immobility time suggests an antidepressant effect.
-
Carrageenan-Induced Paw Edema (Anti-inflammatory): Paw edema is induced in rodents by injecting carrageenan. The test compound is administered, and the paw volume is measured over time to assess the reduction in inflammation.
-
Acetic Acid-Induced Writhing (Analgesic): Mice are injected with acetic acid to induce writhing. The number of writhes is counted after administration of the test compound to evaluate its analgesic activity.
This comparative guide highlights the significant therapeutic potential of 1H-indole-carboxamide derivatives. The versatility of this scaffold allows for the development of potent and selective agents targeting a wide range of diseases. Further research and clinical evaluation are warranted to translate these promising preclinical findings into novel therapeutic interventions.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1H-Indole-6-carboxamide and 1H-Indole-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two isomeric indole scaffolds: 1H-Indole-6-carboxamide and 1H-Indole-2-carboxamide. While direct comparative studies are limited, this document summarizes the distinct and prominent biological activities reported for derivatives of each scaffold, supported by available quantitative data and experimental methodologies.
Data Presentation: A Tale of Two Isomers
Derivatives of this compound and 1H-Indole-2-carboxamide have been investigated for a variety of biological activities. The available data indicates that these two scaffolds exhibit distinct primary activities, with the 6-carboxamide derivatives being potent Histone Deacetylase 8 (HDAC8) inhibitors and the 2-carboxamide derivatives showing significant activity as Sodium-Hydrogen Exchanger (NHE) inhibitors.
| Scaffold Derivative | Target | Assay Type | IC50 (nM) | Reference |
| This compound Derivative (PCI-34051) | HDAC8 | Fluorometric | 10 | [1] |
| 1H-Indole-2-carboxamide Derivative (Cariporide) | NHE1 | Intracellular pH Recovery | 30 | [2] |
| 1H-Indole-2-carboxamide Derivative (Eniporide) | NHE1 | Intracellular pH Recovery | 4.5 | [2] |
| 1H-Indole-2-carboxamide Derivative (T-162559) | NHE1 | Intracellular pH Recovery | 0.96 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HDAC8 Inhibition Assay (Fluorometric)
This protocol is adapted from standard procedures for screening HDAC8 inhibitors.[1][3]
Materials and Reagents:
-
Recombinant Human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a protease)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer containing a final DMSO concentration of 1%.
-
Assay Plate Preparation: Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. Include wells for maximum signal (buffer with 1% DMSO) and no-enzyme blank controls.
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the HDAC8 fluorogenic substrate in HDAC Assay Buffer and add 15 µL to all wells.
-
Prepare a solution of recombinant HDAC8 enzyme in HDAC Assay Buffer and add 5 µL to all wells except the no-enzyme blanks. The final reaction volume should be 25 µL.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add developer solution to all wells and incubate at room temperature for 15-30 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the no-enzyme blank wells from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the maximum signal control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Na+/H+ Exchanger (NHE) Inhibition Assay (Intracellular pH Recovery)
This protocol is based on methods used to measure the activity of NHE inhibitors by monitoring intracellular pH (pHi) changes.[2]
Materials and Reagents:
-
NHE-deficient cells stably expressing the human NHE isoform of interest (e.g., hNHE1)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ammonium chloride (NH4Cl)
-
Test compounds (dissolved in DMSO)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Seed the NHE-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.
-
Dye Loading: Load the cells with BCECF-AM by incubating them in HBSS containing the dye at 37°C for 30-60 minutes.
-
Acidification: Induce intracellular acidification by exposing the cells to a pre-pulse of NH4Cl followed by its removal and incubation in a sodium-free buffer.
-
pHi Recovery: Initiate pHi recovery by reintroducing a sodium-containing buffer.
-
Inhibitor Treatment: Add the test compounds at various concentrations to the sodium-containing buffer during the pHi recovery phase.
-
Fluorescence Monitoring: Monitor the change in BCECF fluorescence over time using a fluorometer (e.g., with excitation wavelengths of 440 nm and 490 nm, and an emission wavelength of 535 nm). The ratio of fluorescence at the two excitation wavelengths is used to determine the intracellular pH.
-
Data Analysis:
-
Calculate the initial rate of pHi recovery in the presence and absence of the inhibitor.
-
Determine the percent inhibition of the pHi recovery rate for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
HDAC8 Signaling Pathway
Histone deacetylases, including HDAC8, play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] HDAC8 is also known to deacetylate non-histone proteins, thereby modulating various cellular processes.[5]
Caption: HDAC8-mediated histone deacetylation and its inhibition.
Na+/H+ Exchanger (NHE) Signaling Pathway
The Na+/H+ exchanger, particularly the NHE1 isoform, is a key regulator of intracellular pH and sodium concentration. Its activity is implicated in various physiological and pathological processes, including cardiac hypertrophy and ischemia-reperfusion injury.[6]
Caption: NHE1-mediated ion exchange and its inhibition.
Conclusion
The available scientific literature indicates that this compound and 1H-indole-2-carboxamide derivatives exhibit distinct and potent biological activities. While the former has been primarily developed as inhibitors of HDAC8, the latter has shown significant promise as inhibitors of the Na+/H+ exchanger. This divergence in primary targets suggests that the position of the carboxamide group on the indole ring plays a critical role in determining the pharmacological profile of these compounds. Further research, including direct head-to-head comparative studies, would be invaluable for a more comprehensive understanding of the structure-activity relationships of these two important scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of the cardiac Na⁺/H⁺ exchanger in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1H-Indole-6-carboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 1H-Indole-6-carboxamide, a compound often used in pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the available resources, this guidance is based on information for structurally similar compounds and general principles of chemical waste management.
Hazard Profile and Classification
Understanding the hazard profile of a chemical is the first step in determining the appropriate disposal route. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for analogous indole compounds, this compound should be handled as a hazardous substance.
| Hazard Classification (Anticipated) | GHS Hazard Statement | Precautionary Statement Code |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301+P317, P330 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
This data is extrapolated from safety data sheets of similar compounds and should be used as a guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] Chemical waste must be managed by a licensed and approved waste disposal company.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder, contaminated articles (e.g., weigh boats, kimwipes), and PPE in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical and appropriately marked as hazardous waste.
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed, labeled, and compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling: Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")
-
The accumulation start date
-
The name of the principal investigator or lab group
4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[2]
5. Disposal Request: Contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup and disposal. Provide them with all necessary information about the waste.
6. Accidental Spill Cleanup: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup. For large spills, contact your EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the requirements of local, state, or federal regulations, nor the specific procedures of your institution. Always prioritize the guidance from your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
